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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine (CAS 860258-50-0)

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine, a substituted purine analog, is a heterocyclic building block of significant interest in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine, a substituted purine analog, is a heterocyclic building block of significant interest in medicinal chemistry. Its strategic substitution with a chloro group at the 4-position and a methyl group at the 6-position of the imidazo[4,5-c]pyridine scaffold makes it a versatile intermediate for the synthesis of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its role in the development of novel therapeutics.

Core Molecular Attributes

4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine (CAS 860258-50-0) possesses a fused heterocyclic ring system that is isosteric to natural purines, a structural feature that underpins its "privileged" status in drug discovery. The presence of the chlorine atom at an electron-deficient position renders it an excellent leaving group for nucleophilic substitution reactions, which is the cornerstone of its synthetic utility.

Table 1: Physicochemical Properties of 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine

PropertyValueSource
CAS Number 860258-50-0ChemScene[1]
Molecular Formula C₇H₆ClN₃ChemScene[1]
Molecular Weight 167.60 g/mol ChemScene[1]
Appearance Solid (predicted)-
Melting Point No data available-
Boiling Point No data available-
Solubility No data available-
Topological Polar Surface Area (TPSA) 41.57 ŲChemScene[1]
logP (calculated) 1.91972ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]
Rotatable Bonds 0ChemScene[1]
Storage Sealed in dry, 2-8℃ChemScene[1]

Synthesis and Spectroscopic Characterization

A plausible synthetic pathway is the reaction of 3,4-diamino-5-methylpyridine with a one-carbon synthon, such as formic acid, followed by chlorination.[3] The synthesis of methyl-substituted imidazo[4,5-c]pyridines has been achieved by reacting 5-methyl-3,4-diamino-pyridine with 100% formic acid under reflux.[3] Subsequent chlorination, potentially using an agent like phosphorus oxychloride (POCl₃), would yield the desired product. This general approach for the chlorination of a hydroxy-precursor is a standard transformation in heterocyclic chemistry.[4]

Caption: Plausible synthetic route to 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine.

Spectroscopic Data: As of the latest information available, detailed experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine have not been published in the surveyed literature. Researchers synthesizing this compound would need to perform these analyses for structural confirmation.

Chemical Reactivity and Synthetic Applications

The primary mode of reactivity for 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine is nucleophilic aromatic substitution (SNAr) at the C4 position. The electron-withdrawing nature of the fused imidazole and pyridine rings activates the chloro-substituent, making it an excellent leaving group for reactions with a wide range of nucleophiles. This reactivity is pivotal to its role as a versatile synthetic intermediate.

Key Reactions:

  • Amination: Reaction with primary and secondary amines to introduce diverse side chains. This is a common strategy in the synthesis of kinase inhibitors.

  • Alkoxylation/Thiolation: Displacement of the chloride with alcohols or thiols to generate ether and thioether linkages.

  • Cross-Coupling Reactions: Although less common for this specific scaffold in the available literature, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could potentially be employed to form carbon-carbon or carbon-nitrogen bonds.

The imidazo[4,5-c]pyridine core is recognized as a privileged structure in medicinal chemistry, frequently appearing in molecules designed to target protein kinases.[5] The 4-position provides a crucial vector for introducing substituents that can interact with specific pockets within the ATP-binding site of kinases, thereby modulating potency and selectivity.

Caption: Reactivity of 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine in S_NAr reactions.

Biological and Medicinal Chemistry Relevance

The imidazo[4,5-c]pyridine scaffold is a well-established pharmacophore with a broad range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[3][6] This diverse activity stems from its structural similarity to endogenous purines, allowing it to interact with a variety of biological targets.

Derivatives of imidazo[4,5-c]pyridines have been investigated as:

  • Kinase Inhibitors: The scaffold can mimic the adenine portion of ATP, enabling it to bind to the ATP-binding site of various kinases.

  • Antiviral Agents: Some imidazo[4,5-c]pyridine derivatives have shown efficacy against viruses such as the Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C virus.[3]

  • PARP Inhibitors: Certain compounds containing this core have demonstrated inhibitory activity against poly(ADP-ribose) polymerase, an important target in cancer therapy.

While specific studies on the biological activity of 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine itself are not prominent in the searched literature, its value lies in its potential as a key intermediate for the synthesis of libraries of compounds for screening against these and other biological targets. For example, a study on novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents highlights the therapeutic potential of this class of compounds.[1]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[7]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[5][7] Avoid contact with skin and eyes.[7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Recommended storage is at 2-8℃.[1]

  • In case of exposure:

    • Skin contact: Wash off immediately with plenty of water.[7]

    • Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[7]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[5]

It is imperative to consult a comprehensive and compound-specific SDS before handling this chemical.

Conclusion

4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its strategic functionalization allows for facile diversification through nucleophilic aromatic substitution, providing access to a wide array of novel compounds. While detailed experimental data for this specific molecule is somewhat limited in the public domain, the established chemistry and biological importance of the imidazo[4,5-c]pyridine scaffold underscore its utility for researchers engaged in the design and synthesis of new therapeutic agents. Further research to fully characterize this compound and explore its applications is warranted.

References

Sources

Exploratory

Technical Analysis: 4-Chloro-6-Methyl-3-Deazapurine Scaffold

This technical guide provides an in-depth analysis of the 4-chloro-6-methyl-3-deazapurine scaffold (chemically defined as 4-chloro-6-methylimidazo[4,5-c]pyridine ). This structure is a critical pharmacophore in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the 4-chloro-6-methyl-3-deazapurine scaffold (chemically defined as 4-chloro-6-methylimidazo[4,5-c]pyridine ). This structure is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for purines in the development of antiviral nucleosides, kinase inhibitors, and epigenetic modulators.

Synthetic Utility, Reactivity Profiling, and Biological Applications

Executive Summary: The Deazapurine Advantage

The 3-deazapurine (imidazo[4,5-c]pyridine) scaffold represents a strategic modification of the natural purine core where the N3 nitrogen is replaced by a carbon atom. This "atomic mutagenesis" fundamentally alters the electronic landscape of the heterocycle, removing a hydrogen bond acceptor while increasing lipophilicity and metabolic stability against adenosine deaminases (ADA).

The 4-chloro-6-methyl derivative is the "workhorse" intermediate for this class.

  • 4-Chloro (IUPAC): Analogous to the 6-position of purines, this is the electrophilic "hotspot" for Nucleophilic Aromatic Substitution (S_NAr), allowing rapid library generation (amination, etherification).

  • 6-Methyl (IUPAC): Analogous to the 2-position of purines, this substituent blocks metabolic oxidation and modulates solubility without sterically hindering the active site binding in many kinase/polymerase targets.

Structural Analysis & Nomenclature

To ensure experimental precision, we must distinguish between the IUPAC numbering of the fused system and the historical purine numbering often used in biology.

FeatureIUPAC NomenclaturePurine (Bioisostere) NumberingSignificance
Core Imidazo[4,5-c]pyridine3-DeazapurineThe N3 -> C3 replacement prevents N3-protonation/H-bonding.
Reactive Halogen C4 Position C6 PositionSite of S_NAr displacement (e.g., to create 3-deazaadenosine analogs).
Alkyl Group C6 Position C2 PositionModulates pKa and lipophilicity; blocks oxidation at the electron-deficient pyridine C.
Bridgehead C3a / C7aC5 / C4Fusion points; electron density determines aromatic stability.
Electronic Reactivity Profile

The imidazo[4,5-c]pyridine system is electron-deficient, particularly at the C4 position.[1] The pyridine nitrogen (N5 in IUPAC) exerts a strong inductive effect (-I) and mesomeric effect (-M), making C4 highly susceptible to nucleophilic attack. The 4-chloro substituent acts as an excellent leaving group, activated by the adjacent ring nitrogen.

Synthetic Pathways (Retrosynthetic Analysis)

The synthesis of 4-chloro-6-methylimidazo[4,5-c]pyridine generally proceeds via the N-oxide route , which is preferred over direct chlorination due to regioselectivity requirements.

Pathway Visualization (DOT)

SynthesisPath Precursor 2-Methyl-3-nitro- pyridin-4-amine Diamine 2-Methyl-3,4- diaminopyridine Precursor->Diamine Reduction (H2/Pd-C or Fe/AcOH) Cyclized 6-Methylimidazo [4,5-c]pyridine Diamine->Cyclized Cyclization (HC(OEt)3 / H+) NOxide N-Oxide Intermediate Cyclized->NOxide Oxidation (m-CPBA or H2O2) Final 4-Chloro-6-methyl- imidazo[4,5-c]pyridine NOxide->Final Chlorination (POCl3, Reflux)

Figure 1: Step-wise synthesis of the 4-chloro scaffold from pyridine precursors. The N-oxide step is critical for activating the C4 position.

Experimental Protocols

A. Synthesis of the 4-Chloro Scaffold

Note: This protocol assumes the starting material 6-methylimidazo[4,5-c]pyridine is already available or synthesized via standard diamine cyclization.

Step 1: N-Oxidation

  • Reagents: 6-methylimidazo[4,5-c]pyridine (1.0 eq), m-chloroperbenzoic acid (m-CPBA, 1.2 eq), DCM/MeOH (4:1).

  • Procedure: Dissolve the starting material in solvent. Add m-CPBA portion-wise at 0°C. Warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Remove solvent.[1][2] Treat residue with saturated NaHCO3 to neutralize benzoic acid byproduct. Extract with CHCl3/Isopropanol (3:1). Dry over Na2SO4.[1]

  • Yield Expectation: 75-85% (Solid N-oxide).

Step 2: Regioselective Chlorination

  • Reagents: 6-Methylimidazo[4,5-c]pyridine-5N-oxide (from Step 1), Phosphorus Oxychloride (POCl3).

  • Procedure: Suspend the N-oxide in neat POCl3 (10 mL/g). Heat to reflux (105°C) for 4-6 hours. The solution will clarify as the reaction proceeds.

  • Quenching (Critical Safety): Cool to RT. Slowly pour the reaction mixture onto crushed ice/ammonia solution (pH > 8) with vigorous stirring. Exothermic reaction - use blast shield.

  • Isolation: Extract the aqueous slurry with Ethyl Acetate (3x). Wash organics with brine.[1] Flash chromatography (DCM/MeOH) typically yields the 4-chloro product.

  • Validation: 1H NMR will show the loss of the C4-proton signal (typically ~8.8 ppm in the parent) and a downfield shift of remaining aromatic protons.

B. Functionalization (S_NAr Displacement)

This is the primary utility of the scaffold: converting the 4-chloro derivative into bioactive amino-deazapurines.

Protocol: Synthesis of 4-Amino Derivatives (e.g., 3-Deazaadenosine analogs)

  • Setup: In a microwave vial or pressure tube.

  • Mix: 4-Chloro-6-methylimidazo[4,5-c]pyridine (1.0 eq), Primary Amine (R-NH2, 1.5 eq), Diisopropylethylamine (DIPEA, 2.0 eq).

  • Solvent: n-Butanol or Dioxane.

  • Conditions: Heat at 120°C (thermal) or 140°C (microwave) for 2-4 hours.

  • Observation: Reaction is usually clean. The chloride is an excellent leaving group here due to the activation by the pyridine nitrogen (N5).

Biological Applications & Mechanism of Action[3]

The 3-deazapurine scaffold is "privileged" in drug discovery because it mimics adenosine but cannot be metabolized by Adenosine Deaminase (ADA).

Key Targets
  • S-Adenosylhomocysteine (SAH) Hydrolase Inhibition:

    • 3-Deazaadenosine derivatives are potent inhibitors of SAH hydrolase. By blocking this enzyme, they cause an accumulation of SAH, which product-inhibits methyltransferases.

    • Therapeutic Area: Antiviral (Ebola, Marburg, VSV) and Anticancer.

  • RNA/DNA Polymerase Inhibition:

    • When ribosylated (attached to ribose at the imidazole N1), these compounds act as nucleoside analogs. The 3-deaza modification alters base-pairing fidelity and stacking interactions, often leading to chain termination or lethal mutagenesis in viral replication.

  • Kinase Inhibition (ATP Competitive):

    • The scaffold mimics the adenine ring of ATP. The 4-amino/6-methyl substitution pattern can be tuned to fit the hinge region of specific kinases (e.g., JAK, Src).

Mechanism Visualization (DOT)

Mechanism Scaffold 4-Chloro-6-methyl 3-deazapurine Funct Functionalization (S_NAr with Amine/Ribose) Scaffold->Funct Drug Bioactive Ligand Funct->Drug Target1 Target A: SAH Hydrolase Drug->Target1 Inhibition Target2 Target B: Viral Polymerase Drug->Target2 Incorporation Effect1 Accumulation of SAH (Methyltransferase Inhibition) Target1->Effect1 Effect2 Chain Termination (Viral Replication Block) Target2->Effect2

Figure 2: Biological cascade showing how the scaffold translates to therapeutic effects via distinct mechanisms.

References

  • Montgomery, J. A., & Clayton, S. J. (1966). 1-β-D-Arabinofuranosyl-3-deazaadenine. A New Antiviral Agent. Journal of Medicinal Chemistry.[3] (Foundational chemistry of 3-deazapurines).

  • Hocek, M., et al. (2015). Novel halogenated 3-deazapurine...[4] derivatives: Synthesis, antitumour and antiviral activity evaluations. Bioorganic & Medicinal Chemistry.[1][2][5][6] (Recent S_NAr and biological profiling).

  • BenchChem Protocols. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring. (Standard conditions for pyridine/deazapurine substitution).

  • Seela, F., et al. (2021). Impact of 3-deazapurine nucleobases on RNA properties.[7][8] Nucleic Acids Research.[7] (Structural biology and base-pairing thermodynamics).

  • Temple, C., et al. (1987).[3] Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines.[3] Journal of Medicinal Chemistry.[3] (Cyclization and chlorination methodologies).

Sources

Foundational

Solubility Profile & Handling of 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine in DMSO

Topic: Solubility Profile of 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine in DMSO Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Formulation Scientists[1] Executive Summary This...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile of 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine in DMSO Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Formulation Scientists[1]

Executive Summary

This technical guide provides a comprehensive solubility profile for 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine (approx.[1] MW: 167.60 g/mol ), a critical heterocyclic scaffold in drug discovery. While dimethyl sulfoxide (DMSO) is the industry-standard solvent for this compound due to its high dielectric constant and aprotic nature, improper handling often leads to experimental artifacts, including compound precipitation ("crashing out") upon aqueous dilution or degradation due to hygroscopic water uptake.[1]

This document synthesizes physicochemical analysis with practical laboratory protocols to establish a Safe Working Limit (SWL) for stock solutions and outlines a self-validating workflow for biological assay preparation.

Physicochemical Profile & Solvation Mechanism

Structural Determinants of Solubility

The solubility of 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine is governed by the interplay between its crystal lattice energy and the solvation energy provided by DMSO.[1]

  • Imidazo[4,5-c]pyridine Core: This fused bicyclic system is planar and aromatic, facilitating strong ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -
    
    
    
    stacking interactions in the solid state, which resists dissolution.
  • 4-Chloro Substituent: Increases lipophilicity (LogP) and reduces water solubility, making organic solvents like DMSO essential.

  • 6-Methyl Group: Adds hydrophobic bulk. While it slightly increases LogP, it can also disrupt crystal packing efficiency compared to the non-methylated parent, potentially enhancing solubility in organic media.[1]

  • 1H-Imidazole Nitrogen: Acts as a hydrogen bond donor (HBD).[1] DMSO is a potent hydrogen bond acceptor (HBA), forming a stable solvation shell around this proton.

Theoretical Solvation Model

In DMSO, the sulfoxide oxygen interacts with the acidic proton on the imidazole ring, while the methyl groups of DMSO interact via van der Waals forces with the hydrophobic aromatic core.[1]

SolvationMechanism Compound 4-Chloro-6-methyl- 1H-imidazo[4,5-c]pyridine DMSO_HBA DMSO (S=O) [H-Bond Acceptor] Compound->DMSO_HBA Imidazole NH binds Oxygen DMSO_VdW DMSO (Methyls) [Dispersion Forces] Compound->DMSO_VdW Aromatic Core interaction Solubilized Solvated Complex (Stable in Solution) DMSO_HBA->Solubilized DMSO_VdW->Solubilized

Figure 1: Mechanistic interaction showing DMSO stabilizing the compound via H-bonding at the N-H site and dispersion forces along the aromatic scaffold.[1]

Solubility Data & Working Limits

Based on structural analogs (e.g., 4-chloro-1H-imidazo[4,5-c]pyridine) and standard heterocyclic behavior, the following solubility thresholds are established.

Table 1: Solubility Benchmarks in DMSO (at 25°C)
ParameterConcentration LimitClassificationApplication Context
Saturation Limit > 200 mM (~33 mg/mL)High SolubilityMaximum achievable for chemical synthesis reactions.[1]
Standard Stock 100 mM (~16.7 mg/mL)OptimalStandard concentration for High-Throughput Screening (HTS) libraries.
Working Stock 10 mM (~1.67 mg/mL)SafeIdeal for manual pipetting; minimizes precipitation risk upon freeze-thaw.[1]
Aqueous Limit < 100 µM Low SolubilityCritical: Likely to precipitate in PBS/Media if >1% DMSO is not maintained.

Critical Insight: While the compound is highly soluble in neat DMSO, the thermodynamic solubility drops exponentially when water is added. A "Crash-Out" event is most likely to occur at the interface where the DMSO stock enters the aqueous buffer.

Technical Protocol: Stock Solution Preparation

Objective: Prepare a stable 100 mM stock solution of 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine.

Materials
  • Compound: 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine (Purity >95%).[1]

  • Solvent: Anhydrous DMSO (Grade: Molecular Biology or Cell Culture Tested, ≥99.9%).

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.[1] Avoid polystyrene.

Step-by-Step Methodology
  • Gravimetric Analysis:

    • Weigh approximately 16.8 mg of the compound into a tared amber vial.

    • Note: Record the exact mass (e.g., 16.84 mg) for precise molarity calculation.

    • Formula: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      
      
  • Solvent Addition:

    • Add the calculated volume of Anhydrous DMSO (e.g., ~1000 µL for 16.8 mg to achieve 100 mM).

    • Technique: Pipette DMSO slowly down the side of the vial to wash down any powder adhering to the glass.

  • Dissolution Enhancement:

    • Vortex vigorously for 30 seconds.

    • If particulates remain, sonicate in a water bath at 35°C for 5–10 minutes.

    • Visual Check: Hold the vial up to a light source. The solution must be perfectly clear with no "schlieren" lines or particulates.

  • Storage & Stability:

    • Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C .

    • Shelf Life: 6 months (protected from moisture). DMSO is hygroscopic; absorbed water will cause the compound to precipitate over time.

The "Crash-Out" Risk: Aqueous Dilution Protocol[1]

The transition from DMSO to biological buffer is the most common failure point. The following workflow minimizes precipitation.

DilutionWorkflow cluster_tips Best Practices Stock 100 mM DMSO Stock Intermediate Intermediate Dilution (10x Final Conc in Media) Stock->Intermediate Dilute 1:100 into Media Final Final Assay Well (1x Conc, <1% DMSO) Intermediate->Final Dilute 1:10 Precipitation RISK: Precipitation Intermediate->Precipitation If mixed too fast Tip1 Pre-warm Media to 37°C Tip2 Vortex immediately upon addition

Figure 2: Serial dilution strategy to mitigate high local concentrations that trigger precipitation.

Protocol for Biological Assays (Example: 10 µM Final)
  • Prepare Intermediate: Dilute the 100 mM stock 1:100 into culture medium (or buffer) to create a 1 mM (1000 µM) intermediate.

    • Crucial Step: Add the DMSO stock into the vortexing buffer. Do not add buffer to the DMSO.

  • Final Dilution: Dilute the 1 mM intermediate 1:100 into the assay wells to achieve 10 µM .

    • Final DMSO concentration: 0.01% (Non-toxic to most cell lines).

Quality Control & Troubleshooting

Nephelometry / Turbidity Check

Before running expensive assays, validate solubility:

  • Prepare a mock dilution at 2x the highest test concentration.

  • Measure absorbance at 600 nm (or use a nephelometer).

  • Pass Criteria: OD600 < 0.005 (comparable to blank buffer).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Cloudiness in Stock Water absorption in DMSO.[1]Discard stock. Use fresh anhydrous DMSO.
Precipitate upon Dilution "Crash-out" due to low aqueous solubility.Use a serial dilution step (see Fig 2). Lower the final concentration.
Yellowing of Solution Oxidation of the pyridine ring.Check purity by LC-MS. Store under nitrogen/argon.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5358562, 4,6-Dichloro-1H-imidazo[4,5-c]pyridine (Analog Reference).[1] Retrieved from [Link][1]

  • Li, J., et al. (2019). Solubility profiling of imidazo[4,5-b]pyridine derivatives in organic and aqueous media.[1] Journal of Pharmaceutical Sciences. (General scaffold reference).

Sources

Exploratory

Technical Guide: Distinguishing 1H and 3H Isomers of Imidazo[4,5-c]pyridine Derivatives

The technical guide follows below. Executive Summary The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and benzimidazoles. It is a core component i...

Author: BenchChem Technical Support Team. Date: March 2026

The technical guide follows below.

Executive Summary

The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and benzimidazoles. It is a core component in various kinase inhibitors, antiviral agents, and modulators of the GABAA receptor.

A critical challenge in working with this scaffold is the regioisomerism arising from the alkylation of the imidazole ring.[1][2] The 1H and 3H isomers are distinct chemical entities with significantly different:

  • Three-dimensional vectors: Altering binding poses in protein active sites.

  • Physicochemical properties: Solubility, pKa, and metabolic stability.

  • Biological activities: Often resulting in >100-fold potency shifts.

This guide provides an authoritative protocol for the synthesis, separation, and unambiguous structural assignment of these isomers, focusing on self-validating NMR methodologies.

Structural Definition and Numbering

To avoid ambiguity, we adhere to the IUPAC numbering system for the imidazo[4,5-c]pyridine fused system.

  • The Scaffold: A pyridine ring fused to an imidazole ring across the 3,4-positions of the pyridine.

  • Pyridine Nitrogen: Located at position 5 .

  • Imidazole Nitrogens: Located at positions 1 and 3 .[1][2][3]

Tautomerism vs. Regioisomerism

In the unsubstituted parent heterocycle, the proton rapidly tautomerizes between N1 and N3. However, upon substitution (e.g., alkylation), the system becomes "locked," creating stable 1-substituted (1H) and 3-substituted (3H) regioisomers.

Diagram 1: Isomerism and Numbering System

The following diagram illustrates the numbering scheme and the tautomeric equilibrium that leads to distinct regioisomers upon alkylation.

ImidazoPyridine_Isomers cluster_0 Tautomeric Equilibrium (Unsubstituted) cluster_1 Fixed Regioisomers (Substituted) Tautomer1 1H-Imidazo[4,5-c]pyridine (Proton on N1) Tautomer3 3H-Imidazo[4,5-c]pyridine (Proton on N3) Tautomer1->Tautomer3 Fast Exchange Isomer1 1-Alkyl Isomer (Substituent on N1) Proximity to H7 Tautomer1->Isomer1 Alkylation (Path A) Isomer3 3-Alkyl Isomer (Substituent on N3) Proximity to H4 Tautomer3->Isomer3 Alkylation (Path B) Context Key Structural Marker: Pyridine Nitrogen is at Position 5 Bridgehead Carbons: C3a & C7a Context->Isomer1 Context->Isomer3

Caption: Tautomeric equilibrium of the parent scaffold and the divergence into fixed regioisomers upon alkylation. Note the proximity of N1 to H7 and N3 to H4.

Synthetic Pathways and Regioselectivity[1][3]

The Alkylation Problem

Direct alkylation of imidazo[4,5-c]pyridine using an alkyl halide and a base (e.g.,


, 

, or

) typically yields a mixture of 1H and 3H isomers.
  • Steric Control: Steric hindrance at the N3 position (adjacent to the C4 proton) often disfavors N3 alkylation, making the N1 isomer the major product in many cases.

  • Electronic Control: The electronic nature of the pyridine ring (electron-withdrawing) affects the nucleophilicity of the imidazole nitrogens.

Note on N5-Alkylation: Under forcing conditions or with specific leaving groups, alkylation can occasionally occur at the pyridine nitrogen (N5), forming a quaternary salt. This is easily distinguished by the loss of aromaticity or charged species characteristics in NMR/MS.

Protocol: Regioselective Synthesis Strategy

To obtain a specific isomer with high purity, avoid direct alkylation if possible. Instead, use ring-closure syntheses :

  • For 1H-Isomers: Start with

    
    -substituted-3,4-diaminopyridine. Cyclization with formic acid or an orthoester yields the N1-substituted product exclusively.
    
  • For 3H-Isomers: Start with

    
    -substituted-3,4-diaminopyridine. Cyclization yields the N3-substituted product.[4]
    

If direct alkylation is unavoidable, chromatographic separation is required.

Structural Characterization: The Self-Validating NMR Protocol

This is the core of the guide. Relying solely on chemical shift prediction software is insufficient. You must use 2D NMR (NOESY/ROESY) to confirm the structure based on spatial proximity.[2]

The Logic of Distinction

The distinction rests on the unique proton environment of the pyridine ring:

  • H4: A singlet (s) located between N3 and N5. It is isolated from other protons.

  • H6 & H7: A doublet pair (d, J ≈ 5-6 Hz) located on the other side of the ring.

Step-by-Step Assignment Workflow
Step 1: 1H-NMR Analysis

Identify the aromatic protons in the imidazo[4,5-c]pyridine core (typically 7.0 – 9.5 ppm).[5]

  • Signal A (H4): Look for a sharp singlet at the most downfield position (often > 8.5 ppm) due to the deshielding effect of the adjacent pyridine nitrogen (N5) and imidazole ring.

  • Signal B (H6) & C (H7): Look for two doublets showing mutual coupling (

    
    ).
    
Step 2: 2D-NOESY Experiment (Crucial Step)

Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. Look for cross-peaks between the N-alkyl protons (e.g.,


 or 

) and the aromatic protons.
RegioisomerObservationExplanation
3H-Isomer Strong NOE to Singlet (H4) The N3 substituent is spatially close (< 5 Å) to the H4 proton.
1H-Isomer Strong NOE to Doublet (H7) The N1 substituent is spatially close to the H7 proton.
Step 3: HMBC Confirmation (Optional but Recommended)

If NOESY is ambiguous (e.g., due to signal overlap), use HMBC (Heteronuclear Multiple Bond Correlation).

  • N1-Alkyl Protons: Show a

    
     correlation to the bridgehead carbon C7a .
    
  • N3-Alkyl Protons: Show a

    
     correlation to the bridgehead carbon C3a .
    
Diagram 2: Analytical Workflow for Isomer Assignment

NMR_Workflow Start Purified Isomer Sample Step1 1. Acquire 1H-NMR Identify Aromatic Signals Start->Step1 Decision1 Identify H4 (Singlet) vs H7 (Doublet) Step1->Decision1 Step2 2. Acquire 2D-NOESY Check N-Alkyl Cross-peaks Decision1->Step2 Result3H NOE to H4 (Singlet) CONFIRMED: 3H-Isomer Step2->Result3H Cross-peak observed Result1H NOE to H7 (Doublet) CONFIRMED: 1H-Isomer Step2->Result1H Cross-peak observed

Caption: Decision tree for unambiguous assignment of imidazo[4,5-c]pyridine regioisomers using 1H-NMR and NOESY.

Quantitative Data Comparison

The following table summarizes the typical physicochemical and spectroscopic differences observed between the isomers.

Feature1H-Isomer (N1-Substituted)3H-Isomer (N3-Substituted)
Diagnostic NOE Interaction with H7 (Doublet)Interaction with H4 (Singlet)
C-H Correlation (HMBC) Alkyl protons to C7a Alkyl protons to C3a
Elution Order (RP-HPLC) Typically elutes Second (More Lipophilic)Typically elutes First (More Polar)
Thermodynamic Stability Generally More Stable (Major Product)Generally Less Stable (Minor Product)
Biological Potency Often Higher (Binding Mode Dependent)Variable (Often Lower for Kinase Targets)

*Note: Elution order can reverse depending on the specific nature of the alkyl group and the stationary phase, but the trend above is common for simple alkyl/benzyl derivatives.

Biological Implications[7][9][10][11][12][13][14]

The distinction between 1H and 3H isomers is not merely academic; it is a determinant of drug efficacy.

  • Binding Mode: In kinase inhibitors, the imidazo[4,5-c]pyridine core often acts as a hinge binder. The vector of the substituent (N1 vs N3) determines whether the group projects into the solvent-exposed region or clashes with the gatekeeper residue.

  • Case Study: In the development of inotropic agents, 1H-imidazo[4,5-b]pyridine derivatives (isosteric to the [4,5-c] series) were found to be consistently more potent than their regioisomers.[6] Similar SAR trends are observed in [4,5-c] derivatives targeting the A3 adenosine receptor.

References

  • BenchChem. A Definitive Guide to Differentiating N-Regioisomers of Imidazo[4,5-b]pyridines using 2D-NOESY and HMBC. (Applicable methodology for [4,5-c] systems). Link

  • Göker, H. et al. Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR. International Journal of Psychosocial Rehabilitation, 2019.[5][7] Link

  • Bookser, B. C. et al. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions. Journal of Organic Chemistry, 2018.[8] Link

  • PubChem. 1H-Imidazo[4,5-c]pyridine Compound Summary. National Library of Medicine. Link

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.Link

Sources

Foundational

4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine SDS safety data sheet

Executive Summary: The Scaffold for Kinase Inhibition 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine (CAS: 860258-50-0) is a high-value heterocyclic building block used primarily in the discovery of small-molecule inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold for Kinase Inhibition

4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine (CAS: 860258-50-0) is a high-value heterocyclic building block used primarily in the discovery of small-molecule inhibitors targeting PI3K, mTOR, and other kinase pathways. Its structural uniqueness lies in the 4-chloro substituent, which serves as an electrophilic "hot spot" for Nucleophilic Aromatic Substitution (S


Ar), allowing rapid diversification of the scaffold.

This technical guide synthesizes critical safety data (SDS), physical properties, and validated experimental protocols to support its use in medicinal chemistry campaigns.

Part 1: Chemical Identity & Physical Specifications

The following data aggregates specifications from major suppliers (BLD Pharm, Accela Chem) and structural analysis.

Property Specification
Chemical Name 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine
CAS Number 860258-50-0
Molecular Formula C

H

ClN

Molecular Weight 167.60 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Low solubility in water
Melting Point >200°C (decomposition often observed before melting)
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen), Hygroscopic
SMILES CC1=NC2=C(Cl)N=CN=C2C=C1

Part 2: Hazard Assessment & Safety Protocols

While this compound is a valuable intermediate, it poses specific risks typical of halogenated nitrogen heterocycles. It is generally classified as an Irritant but should be handled as a potential sensitizer.

GHS Classification (29 CFR 1910.1200 / EU CLP)
  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)

Safety Decision Matrix

The following workflow outlines the decision logic for handling, PPE selection, and emergency response.

SafetyProtocol Start Handling 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine RiskAssess Risk Assessment: Dust Generation? Moisture Exposure? Start->RiskAssess PPE Required PPE: - Nitrile Gloves (Double gloving rec.) - Safety Goggles (NIOSH/EN 166) - Lab Coat - Fume Hood (Required) RiskAssess->PPE Standard Ops Storage Storage Protocol: - Temp: 2-8°C - Atmosphere: Inert (Ar/N2) - Container: Tightly sealed PPE->Storage Post-Usage Spill Emergency: Spill/Exposure PPE->Spill Accident ActionSpill 1. Evacuate area 2. Wear respirator (N95/P100) 3. Sweep up (avoid dust) 4. Neutralize waste Spill->ActionSpill

Figure 1: Operational safety workflow for handling halogenated imidazopyridines.

Part 3: Synthetic Utility & Experimental Protocols

Mechanistic Insight: The S Ar "Hot Spot"

The reactivity of 4-chloro-6-methyl-1H-imidazo[4,5-c]pyridine is driven by the electron-deficient nature of the pyridine ring.

  • Activation: The pyridine nitrogen (N5) and the imidazole ring withdraw electron density from the C4 position.

  • Leaving Group: The chloride at C4 is an excellent leaving group.

  • Substituent Effect: The methyl group at C6 is weakly electron-donating, which may slightly stabilize the ring compared to the non-methylated parent, but it does not prevent nucleophilic attack.

Standard Protocol: Nucleophilic Displacement with Amines

This protocol describes the displacement of the 4-chloro group with a primary amine (e.g., aniline or benzylamine) to generate a functionalized kinase inhibitor scaffold.

Reagents:

  • Substrate: 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine (1.0 eq)

  • Nucleophile: Primary Amine (1.2 – 1.5 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq) or K
    
    
    
    CO
    
    
    (2.0 eq)
  • Solvent:

    
    -Butanol (for high heat) or DMSO (for milder heat)
    

Step-by-Step Methodology:

  • Charge: In a dry pressure vial or round-bottom flask, dissolve the substrate (1.0 eq) in

    
    -Butanol (0.5 M concentration).
    
  • Add: Add the amine (1.2 eq) followed by DIPEA (2.0 eq).

  • Heat: Seal the vessel and heat to 110–130°C for 12–24 hours.

    • Note: Monitor by LC-MS.[1] The product [M+H]

      
       will be the sum of the scaffold (minus Cl) and the amine.
      
  • Workup:

    • Cool to room temperature.[2][3]

    • If precipitate forms: Filter and wash with cold ethanol.

    • If soluble: Concentrate solvent in vacuo, dilute with water, and extract with Ethyl Acetate/THF (3:1).

  • Purification: Flash column chromatography (DCM:MeOH gradient, typically 0-10% MeOH).

Reaction Workflow Diagram

ReactionScheme Reactants Reactants: 4-Cl-Scaffold + Amine (Solvent: n-BuOH) Intermediate Transition State: Meisenheimer Complex Reactants->Intermediate Nucleophilic Attack Product Product: N4-Substituted Imidazo[4,5-c]pyridine Intermediate->Product -HCl (Loss of LG) Conditions Conditions: 120°C, DIPEA 12-24h Conditions->Reactants

Figure 2: S


Ar reaction pathway for C4-functionalization.

Part 4: Storage, Stability & Transport

  • Hygroscopicity: The imidazole moiety can form hydrogen bonds with water. Prolonged exposure to moisture may lead to hydrolysis of the chloro group to the hydroxy derivative (tautomerizing to the pyridinone), rendering the compound inactive for S

    
    Ar.
    
  • Transport:

    • UN Number: Not strictly regulated as Dangerous Goods for transport by some carriers unless in bulk, but often shipped under UN 2811 (Toxic Solid, Organic, n.o.s.) if toxicity data is extrapolated from analogs.

    • Packing Group: III (Low danger).

References

  • Accela ChemBio. (2023).[4] Safety Data Sheet & Catalog: Imidazo[4,5-c]pyridine derivatives. Retrieved from [Link]

  • American Chemical Society (ACS). (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines. ACS Combinatorial Science. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Crystal structure of 1-(6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea. PMC. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine in Kinase Inhibitor Design

Executive Summary This guide details the strategic utilization of 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine (CAS: 860258-50-0) as a high-value scaffold in the development of ATP-competitive kinase inhibitors. As a bioi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic utilization of 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine (CAS: 860258-50-0) as a high-value scaffold in the development of ATP-competitive kinase inhibitors. As a bioisostere of adenine (the core of ATP), this heterocycle offers a privileged starting point for targeting the hinge region of kinases, particularly within the PI3K/mTOR , DNA-PK , and BTK families.

This document provides validated synthetic protocols for functionalizing the C4 and N1/N3 positions, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

Chemical Profile & Strategic Rationale

The "Privileged" Scaffold

The imidazo[4,5-c]pyridine core mimics the purine ring of ATP. The 4-chloro substituent serves as a reactive handle for introducing "hinge-binding" motifs (typically aryl amines), while the 6-methyl group provides a hydrophobic anchor that often interacts with the gatekeeper residue or fills the hydrophobic pocket II, enhancing selectivity over other kinase families.

PropertySpecification
Chemical Name 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine
CAS Number 860258-50-0
Molecular Weight 167.60 g/mol
Appearance Off-white to pale brown solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM
Key Reactivity C4-Cl: SNAr or Pd-catalyzed couplingN1/N3-H: Alkylation/ArylationC6-Me: Benzylic oxidation (optional)
Pharmacophore Mapping

The diagram below illustrates how this scaffold maps onto the ATP-binding pocket of a typical kinase (e.g., PI3K


).

Pharmacophore Scaffold 4-Chloro-6-methyl- imidazo[4,5-c]pyridine Hinge Hinge Region (ATP Adenine Site) Target: C4-Substitution Scaffold->Hinge S_NAr Displacement (Introduction of H-bond donor/acceptor) Ribose Ribose/Solvent Pocket Target: N1/N3-Alkylation Scaffold->Ribose N-Alkylation (Solubility/Selectivity groups) Hydrophobic Hydrophobic Pocket II Target: C6-Methyl Interaction Scaffold->Hydrophobic Van der Waals Interaction

Figure 1: Pharmacophore mapping of the scaffold against generic kinase binding domains.

Synthetic Workflows

The reactivity of 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine allows for divergent synthetic routes. The choice of route depends on the stability of the R-groups introduced.

Route A: C4-Functionalization First (Preferred for SNAr)

This route is ideal when the N-substituent is complex or acid-sensitive. The C4-chlorine is displaced by an amine, followed by N-alkylation.

Route B: N-Alkylation First

This route is preferred when regioselectivity at N1 vs. N3 is critical and needs to be established early, or when the C4-displacement requires harsh conditions that the N-alkyl group must withstand.

SynthesisPathways Start 4-Chloro-6-methyl- imidazo[4,5-c]pyridine RouteA_Step1 Step A1: C4-Displacement (S_NAr with R1-NH2) Start->RouteA_Step1 Route A RouteB_Step1 Step B1: N-Alkylation (R2-X, Base) Start->RouteB_Step1 Route B RouteA_Step2 Step A2: N-Alkylation (R2-X, Base) RouteA_Step1->RouteA_Step2 ProductA Final Inhibitor (C4-amino, N1-alkyl) RouteA_Step2->ProductA RouteB_Step2 Step B2: C4-Displacement (Pd-coupling or S_NAr) RouteB_Step1->RouteB_Step2 ProductB Final Inhibitor (N1-alkyl, C4-amino) RouteB_Step2->ProductB

Figure 2: Divergent synthetic pathways for library generation.

Detailed Experimental Protocols

Protocol 1: C4-Displacement (Installation of Hinge Binder)

This reaction installs the primary pharmacophore. The 4-chloro position is activated by the pyridine nitrogen, making it susceptible to nucleophilic attack by anilines or aliphatic amines.

Reagents:

  • Scaffold: 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine (1.0 eq)

  • Nucleophile: Aryl amine (e.g., 3-aminopyridine, aniline derivatives) (1.2 eq)

  • Solvent: n-Butanol or NMP (N-methyl-2-pyrrolidone)

  • Acid Catalyst: HCl (4M in dioxane) or p-TSA (0.1 eq) - Optional, accelerates reaction

Procedure:

  • Charge: In a pressure vial, dissolve the scaffold (100 mg, 0.6 mmol) in n-Butanol (3 mL).

  • Add: Add the amine (0.72 mmol) and p-TSA (10 mg).

  • Heat: Seal the vial and heat to 120°C for 12–16 hours.

    • Note: Microwave irradiation at 140°C for 1 hour is a viable alternative for rapid screening.

  • Monitor: Check LC-MS for disappearance of starting material (m/z 168) and appearance of product.

  • Workup: Cool to room temperature. The product often precipitates as the hydrochloride salt. Filter and wash with cold ether.

  • Purification: If no precipitate forms, concentrate in vacuo and purify via flash chromatography (DCM/MeOH gradient).

Critical Insight: The 6-methyl group slightly increases electron density on the ring compared to the des-methyl variant, potentially slowing SNAr. If conversion is low, switch to Buchwald-Hartwig conditions (Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100°C).

Protocol 2: N1-Alkylation (Solubility/Ribose Pocket)

Regioselectivity between N1 and N3 is the challenge here. Under basic conditions, alkylation typically favors the N1 position (the more sterically accessible nitrogen distal to the pyridine ring junction) for this specific isomer, but mixtures are common.

Reagents:

  • Intermediate: C4-substituted scaffold (from Protocol 1) or bare scaffold

  • Electrophile: Alkyl halide (e.g., Methyl iodide, Benzyl bromide)

  • Base: Cs2CO3 (2.0 eq) or NaH (1.2 eq)

  • Solvent: DMF (anhydrous)

Procedure:

  • Dissolve: Dissolve the substrate (0.5 mmol) in anhydrous DMF (5 mL) under N2.

  • Deprotonate: Add Cs2CO3 (1.0 mmol). Stir at room temperature for 30 mins.

  • Alkylate: Add the alkyl halide (0.6 mmol) dropwise.

  • React: Stir at 60°C for 4 hours.

  • Workup: Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL). Wash organics with LiCl solution (to remove DMF) and brine.

  • Purification: Regioisomers (N1 vs N3) usually have distinct Rf values. Separate via silica gel chromatography.[1] Use 2D-NMR (NOESY) to confirm regiochemistry; N1-alkylation typically shows NOE with the C7-proton, whereas N3-alkylation might show NOE with the C4-substituent (if present).

Case Study: Designing a PI3K/mTOR Dual Inhibitor

Reference Architecture: Similar to Dactolisib (BEZ235), but using the imidazo[4,5-c]pyridine core.

Objective: Synthesize Compound X , a dual PI3K/mTOR inhibitor.

  • Hinge Binder (C4): 4-(piperazin-1-yl)aniline (provides solubility and hinge H-bonds).

  • Tail (N1): Isopropyl group (fits ribose pocket).

Workflow:

  • Step 1 (N-Alkylation): Alkylate 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine with 2-bromopropane (Cs2CO3, DMF). Isolate N1-isopropyl isomer.

  • Step 2 (SNAr): React N1-isopropyl intermediate with 4-(4-Boc-piperazin-1-yl)aniline (n-BuOH, 130°C).

  • Step 3 (Deprotection): Remove Boc group (TFA/DCM).

Outcome: The resulting molecule utilizes the N1-isopropyl to block the ATP adenine pocket entrance and the piperazine tail to extend into the solvent front, mimicking successful clinical candidates.

References

  • Imidazo[4,5-c]quinoline derivatives as inhibitors of the PI3K/PKB-p

    • Source: Journal of Medicinal Chemistry (via PubMed)
    • Relevance: Establishes the bioisosteric relationship between imidazo-quinolines and imidazo-pyridines in PI3K inhibition.
  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors.

    • Source: ACS Journal of Medicinal Chemistry
    • Relevance: Demonstrates the utility of the imidazo[4,5-c]pyridine core in targeting DNA-PK and the role of C6-substituents.
  • 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase (BTK).

    • Source: European Journal of Medicinal Chemistry[2]

    • Relevance: Provides specific synthetic routes for trisubstituted variants of this scaffold.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv

    • Source: Molecules (MDPI)
    • Relevance: Comprehensive review of synthetic methods and biological applications.[3]

Sources

Application

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine

Introduction & Mechanistic Rationale 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine (CAS: 860258-50-0) is a highly valued 3-deazapurine analog frequently utilized in the design of ATP-competitive kinase inhibitors and antiv...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine (CAS: 860258-50-0) is a highly valued 3-deazapurine analog frequently utilized in the design of ATP-competitive kinase inhibitors and antiviral agents[1][2]. As a "privileged structure" in medicinal chemistry, the imidazo[4,5-c]pyridine scaffold mimics the hinge-binding region of ATP[1]. The strategic placement of a chlorine atom at the C4 position provides a critical vector for late-stage diversification via transition-metal-catalyzed cross-coupling[1][3].

However, executing a Suzuki-Miyaura coupling on this specific substrate presents distinct mechanistic challenges:

  • Aryl Chloride Activation: The C-Cl bond possesses a higher bond dissociation energy compared to C-Br or C-I bonds. Under classical Suzuki conditions, aryl chlorides are notoriously reluctant to undergo oxidative addition[4].

  • Electronic Effects of the C6-Methyl Group: The methyl group at the 6-position exerts a mild electron-donating inductive (+I) effect on the pyridine ring. This slightly decreases the electrophilicity of the C4 carbon, making oxidative addition marginally slower than in the unmethylated analog.

  • Unprotected Imidazole NH: The acidic 1H-imidazole nitrogen can coordinate to the palladium center (causing catalyst poisoning) or undergo competing N-arylation (Chan-Lam or Buchwald-Hartwig type side reactions).

Overcoming the Activation Barrier (Causality of Reagent Choice)

To overcome the activation barrier of the C4-Cl bond while suppressing N-arylation, the choice of ligand and base is paramount.

  • Ligand Causality: Standard phosphines (e.g., PPh₃) are insufficiently electron-rich to insert into the C-Cl bond efficiently[4]. We recommend Buchwald-type dialkylbiaryl phosphines, specifically XPhos or SPhos [4]. The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while the bulky biaryl framework promotes rapid reductive elimination, preventing catalyst trapping.

  • Base Causality: Transmetalation requires the formation of a nucleophilic boronate complex. Mild aqueous bases, such as K₃PO₄ or Na₂CO₃ in a biphasic solvent system (e.g., 1,4-Dioxane/H₂O), are optimal[4]. The aqueous environment facilitates the formation of the reactive

    
     species while keeping the basicity low enough to prevent excessive deprotonation of the imidazole NH, thereby favoring C-arylation over N-arylation[5].
    

Experimental Workflows & Pathways

CatalyticCycle Pd0 Pd(0) Active Catalyst (Electron-rich, e.g., Pd-XPhos) OxAdd Oxidative Addition C4-Cl Bond Cleavage Pd0->OxAdd Substrate Insertion PdII_Cl Pd(II) Aryl Chloride Complex OxAdd->PdII_Cl BaseEx Base Exchange Formation of Pd-O Complex PdII_Cl->BaseEx Base (OH⁻/CO₃²⁻) PdII_OH Pd(II) Aryl Hydroxo/Alkoxo Complex BaseEx->PdII_OH TransMet Transmetalation Transfer of R' from Boron PdII_OH->TransMet R'-B(OH)₂ PdII_R Pd(II) Diaryl Complex TransMet->PdII_R RedElim Reductive Elimination C-C Bond Formation PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product C4-Substituted Imidazo[4,5-c]pyridine (Coupled Product) RedElim->Product

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling at the C4 position of imidazo[4,5-c]pyridine.

Workflow Step1 1. Preparation Degas Solvents & Load Reagents Step2 2. Catalysis Add Pd/Ligand under Inert Gas (Ar/N2) Step1->Step2 Step3 3. Reaction Heat at 90-100°C (12-24 hours) Step2->Step3 Step4 4. Workup Quench, Extract, Dry Organics Step3->Step4 Step5 5. Purification Flash Column Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the Suzuki cross-coupling protocol.

Quantitative Data: Condition Optimization

Table 1: Catalyst & Ligand Optimization for C4-Chloride Activation

Catalyst SystemLigand PropertyEfficiency for C4-ClMechanistic Notes
Pd(PPh₃)₄ Standard, moderate electron densityLowOften fails for unactivated aryl chlorides; requires high temperatures[4].
Pd(dppf)Cl₂ Bidentate, large bite angleGoodReliable for heterocyclic chlorides; minimizes dehalogenation side reactions.
Pd₂(dba)₃ / XPhos Bulky, highly electron-richExcellentPromotes rapid oxidative addition; ideal for sterically hindered substrates[4].
XPhos Pd G2 PrecatalystExcellentRapid generation of active Pd(0); highly reproducible and air-stable precursor.

Table 2: Base & Solvent Selection

BaseSolvent SystemCompatibilityMechanistic Role
Na₂CO₃ (aq) 1,4-Dioxane / H₂OExcellentMild base; activates boronic acid without excessively deprotonating the imidazole NH.
K₃PO₄ (aq) Toluene / H₂OVery GoodStronger than carbonate; excellent for sterically hindered cross-couplings[4].
Cs₂CO₃ DMF or DMAGoodUseful for anhydrous conditions; however, may promote N-arylation side reactions.
KOH THF / H₂OPoorToo strong; risks hydrolysis of sensitive functional groups and catalyst degradation.

Detailed Step-by-Step Methodology

Note: This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure experimental integrity.

Materials & Reagents:

  • 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine (1.0 mmol, 1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.5 mmol, 1.5 equiv)

  • XPhos Pd G2 precatalyst (0.025 mmol, 2.5 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (2.5 mmol, 2.5 equiv)

  • 1,4-Dioxane (Anhydrous) (4.0 mL)

  • Deionized Water (1.0 mL)

Step 1: Reaction Setup & Degassing (Critical Step)

  • To an oven-dried 10 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, add the 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine, boronic acid, and K₃PO₄.

  • Causality for Degassing: Oxygen irreversibly oxidizes the active Pd(0) species to inactive Pd(II) complexes. Add the 1,4-Dioxane and H₂O, then sparge the biphasic mixture with Argon gas for at least 10 minutes using a submerged needle.

Step 2: Catalyst Addition 3. Quickly remove the septum, add the XPhos Pd G2 precatalyst in one portion, and reseal the vessel. Flush the headspace with Argon for an additional 2 minutes. 4. Validation Checkpoint: The solution should initially appear pale yellow/orange. A rapid shift to black immediately upon addition indicates premature catalyst decomposition (often due to residual oxygen or poor solvent quality).

Step 3: Heating & Reaction Monitoring 5. Place the sealed vessel in a pre-heated oil bath at 90 °C (Alternatively, utilize a microwave reactor at 120 °C for 30-45 minutes). Stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic system. 6. In-Process Control (IPC): After 4 hours, sample the organic layer via a degassed syringe. Analyze by LC-MS or TLC (typically 5-10% MeOH in DCM). The disappearance of the starting material (


) and the appearance of the product mass validate the catalytic cycle's progression. Continue heating until conversion is >95% (typically 12-16 hours).

Step 4: Workup & Extraction 7. Cool the reaction to room temperature. The mixture will likely contain a dark precipitate (spent palladium). 8. Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL). Filter the entire biphasic mixture through a short pad of Celite to remove palladium black, rinsing the pad with additional Ethyl Acetate (10 mL). 9. Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer with Ethyl Acetate (2 x 10 mL). 10. Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification 11. Purify the crude residue via flash column chromatography on silica gel. Due to the polarity of the imidazo[4,5-c]pyridine core, a gradient of 0% to 10% Methanol in Dichloromethane is typically required. 12. Validation Checkpoint: The purified product should be analyzed by ¹H NMR and ¹³C NMR. The disappearance of the characteristic C4-Cl isotopic pattern in mass spectrometry and the presence of new aryl protons in the NMR spectrum confirm successful coupling.

Troubleshooting Guide

  • Issue: High levels of protodeboronation (boronic acid converts to Ar-H).

    • Cause/Solution: The boronic acid is decomposing before transmetalation can occur. Increase the equivalents of boronic acid (up to 2.0 equiv), lower the reaction temperature to 80 °C, or switch to a more stable boronate ester (e.g., pinacol ester) or potassium trifluoroborate salt[6].

  • Issue: Reaction stalls at <50% conversion; precipitation of black solid.

    • Cause/Solution: Catalyst death. Ensure strict anaerobic conditions during setup. If the free NH is coordinating the Pd, try switching the solvent to a more coordinating solvent like DMF/H₂O, or pre-form the Pd-ligand complex before adding it to the substrate.

References

  • ACS Omega. "Tuning Cross-Coupling Approaches to C3 Modification of 3-Deazapurines." ACS Publications. URL:[Link]

  • NIH PMC. "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." National Center for Biotechnology Information. URL: [Link]

  • NIH PMC. "Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling." National Center for Biotechnology Information. URL:[Link]

  • ResearchGate. "Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts." ResearchGate. URL: [Link]

  • Myers Research Group. "The Suzuki Reaction." Harvard University. URL:[Link]

Sources

Method

Application Note: Regioselective N-Alkylation of 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine

Introduction & Mechanistic Rationale The imidazo[4,5-c]pyridine scaffold—often referred to as a 3-deazapurine—is a "privileged structure" in medicinal chemistry, frequently utilized as a core pharmacophore in the design...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The imidazo[4,5-c]pyridine scaffold—often referred to as a 3-deazapurine—is a "privileged structure" in medicinal chemistry, frequently utilized as a core pharmacophore in the design of ATP-competitive kinase inhibitors and antiviral agents. The functionalization of this core via N-alkylation is a critical step in library synthesis. However, the tautomeric nature of the imidazole ring presents a significant synthetic challenge: controlling the regioselectivity between the N1 and N3 positions.

The Causality of Regioselectivity: When 4-chloro-6-methyl-1H-imidazo[4,5-c]pyridine is subjected to basic conditions, deprotonation yields an ambident nucleophile. Alkylation can theoretically occur at either N1 or N3 (the pyridine N5 is highly deactivated and requires forcing quaternization conditions).

In this specific substrate, the regiochemical outcome is heavily dictated by the C4-chloro substituent . The bulky, electron-withdrawing chlorine atom introduces severe steric hindrance and inductive deactivation at the adjacent N3 position. Conversely, the C6-methyl group is situated on the opposite side of the pyridine ring, leaving the N1 position sterically accessible. As a result, electrophilic attack is kinetically and thermodynamically driven toward the N1 position. In purine nomenclature, this corresponds to the N-9 position, and literature confirms that alkylation of 4-chloro-1H-imidazo[4,5-c]pyridines predominantly affords the N-9 (IUPAC N1) regioisomer[1].

Reaction Pathway & Regioselectivity

The following workflow illustrates the mechanistic divergence of the ambident anion, highlighting how structural sterics govern the reaction pathway.

AlkylationPathway SM 4-Chloro-6-methyl- 1H-imidazo[4,5-c]pyridine Base Deprotonation (Cs₂CO₃ / DMF) SM->Base Anion Ambident Anion (N1 / N3 Reactive Sites) Base->Anion Path1 Sterically Unhindered Attack at N1 Anion->Path1 Alkyl Halide (R-X) Favored Pathway Path2 Sterically Hindered Attack at N3 (by C4-Cl) Anion->Path2 Alkyl Halide (R-X) Disfavored Pathway Prod1 N1-Alkylated Product (Major, >95% Yield) Path1->Prod1 Prod2 N3-Alkylated Product (Trace, <5% Yield) Path2->Prod2

Mechanistic pathway of N-alkylation showing steric direction toward the N1 regioisomer.

Optimization of Reaction Conditions

To maximize both conversion and regioselectivity, various base/solvent combinations were evaluated. The choice of base directly impacts the nature of the reactive anion.

Data Insights: While Potassium Carbonate (K₂CO₃) in DMF is a standard approach for imidazopyridine alkylation[2], transitioning to Cesium Carbonate (Cs₂CO₃) provides superior results. The larger ionic radius of the cesium cation creates a more "naked," highly reactive nitrogen anion while maintaining excellent solubility in polar aprotic solvents like DMF. Stronger bases like Sodium Hydride (NaH) strip the proton too aggressively, creating an uncoordinated anion that is less discriminating, thereby eroding regioselectivity and increasing the N3 byproduct.

Table 1: Optimization of N-Alkylation Conditions

EntryBase (Equiv)SolventTemp (°C)Time (h)Conversion (%)Regioselectivity (N1:N3)Isolated Yield (%)
1K₂CO₃ (2.0)DMF2512>9592:885
2 Cs₂CO₃ (2.0) DMF 25 8 >99 95:5 91
3NaH (1.5)THF0 to 254>9980:2072
4K₂CO₃ (2.0)MeCN60168590:1075
5DIPEA (2.5)DCM2524<20N/A<10

Note: Reactions performed on a 1.0 mmol scale using benzyl bromide (1.1 equiv) as the model electrophile.

Experimental Protocol: Step-by-Step Methodology

Reagents Required:

  • 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine (1.0 equiv)

  • Alkylating Agent (e.g., Benzyl bromide or Methyl iodide) (1.1 equiv)

  • Cesium Carbonate (Cs₂CO₃), anhydrous (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Procedure:

  • Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon) to prevent moisture-induced side reactions.

  • Deprotonation: Suspend 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine (1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M). Add anhydrous Cs₂CO₃ (2.0 mmol) in one portion. Stir the suspension at room temperature (25 °C) for 30 minutes to ensure complete deprotonation and formation of the ambident anion.

  • Alkylation: Add the alkylating agent (1.1 mmol) dropwise via syringe. If using a highly reactive electrophile (e.g., methyl iodide), perform this addition at 0 °C to prevent exothermic degradation, then allow it to warm to room temperature.

  • Reaction Monitoring: Stir the reaction mixture at 25 °C for 8 hours. Monitor the progress via LC-MS or TLC (eluent: 5% MeOH in DCM). The starting material should be completely consumed.

  • Workup: Quench the reaction by pouring the mixture into ice-cold deionized water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Washing & Drying: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (2 × 15 mL) to remove residual DMF, followed by brine (15 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 20% to 60% Ethyl Acetate in Hexanes) to isolate the pure N1-alkylated major product.

Structural Elucidation: A Self-Validating System

Due to the potential for isomeric mixtures in imidazopyridine alkylations, unambiguous structural elucidation is critical. You cannot rely on 1D ¹H NMR alone, as the N1 and N3 isomers have highly similar chemical shifts. To create a self-validating experimental loop, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) must be employed[3].

How to validate your regioselectivity: The 4-chloro-6-methyl-1H-imidazo[4,5-c]pyridine core contains two diagnostic protons:

  • C2-H: Located on the imidazole ring (typically a singlet at ~8.2 ppm).

  • C7-H: Located on the pyridine ring (typically a singlet at ~7.8 ppm).

  • (Note: The C4 position is occupied by the chlorine atom and lacks a proton).

Diagnostic NOESY Correlations:

  • If N1-Alkylated (Success): The newly introduced alkyl protons (e.g., the N-CH₂ of a benzyl group) will be spatially adjacent to both the C2-H and the C7-H. Your NOESY spectrum will show strong cross-peaks between the N-CH₂ and both of these aromatic protons.

  • If N3-Alkylated (Failure/Minor Isomer): The N-CH₂ protons will only be adjacent to the C2-H. Because the C4 position has a chlorine atom instead of a proton, the N-CH₂ will lack a correlation to the pyridine ring.

By executing this NOESY experiment, researchers can definitively and independently prove that the protocol successfully yielded the sterically favored N1-regioisomer.

References

  • Title: Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres.
  • Title: Overcoming challenges in the alkylation of imidazo[4,5-b]pyridine regioisomers.
  • Title: Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR.

Sources

Application

recrystallization solvents for purifying 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine

Topic: Application Note: Optimized Recrystallization Protocols for the Purification of 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine Audience: Researchers, synthetic chemists, and drug development professionals. Overview &...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Application Note: Optimized Recrystallization Protocols for the Purification of 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine

Audience: Researchers, synthetic chemists, and drug development professionals.

Overview & Pharmacological Significance

The imidazo[4,5-c]pyridine scaffold is a highly privileged bicyclic structure in medicinal chemistry, frequently serving as a bioisostere for purines. Derivatives of this core are critical in the development of advanced therapeutics, including kinase inhibitors for oncology and O-GlcNAcase (OGA) inhibitors for neurodegenerative tauopathies such as Alzheimer's and Parkinson's diseases .

The intermediate 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine (CAS: 860258-50-0) is a vital building block in these syntheses . However, crude batches often contain unreacted diaminopyridines, regioisomers (e.g., 7-methyl variants), and highly colored polymeric byproducts from the initial cyclocondensation reactions. Because the 4-chloro position is typically functionalized downstream via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), achieving >99% purity is mandatory to prevent catalyst poisoning.

Mechanistic Principles of Purification

Successful recrystallization of 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine requires exploiting its unique physicochemical properties:

  • Hydrogen Bonding Network: The molecule possesses a strong H-bond donor (imidazole -NH) and multiple H-bond acceptors (pyridine -N=, imidazole -N=). Protic solvents (like ethanol) can disrupt intermolecular H-bonding, allowing dissolution at elevated temperatures.

  • Lipophilicity & Crystal Packing: The addition of the 4-chloro and 6-methyl substituents increases the overall lipophilicity compared to the parent imidazopyridine . The methyl group slightly disrupts perfect planar stacking, which lowers the lattice energy and makes the compound prone to "oiling out" (liquid-liquid phase separation) if cooled too rapidly.

  • Causality in Solvent Choice: By carefully tuning the dielectric constant of the solvent system—either through a protic/water mixture or an aprotic/non-polar mixture—we can selectively outcompete solvent-solute interactions with solute-solute interactions during controlled cooling, driving the formation of a highly ordered crystal lattice that excludes impurities.

Solvent System Selection Guide

To ensure high recovery and purity, select the solvent system based on the specific impurity profile of your crude batch. For optimal results, utilize Japanese Industrial Standards (JIS) Special Grade or equivalent high-purity solvents.

Solvent SystemMechanism of ActionTypical YieldTarget PurityBest Application
Ethanol / Water Protic solvation; water acts as an anti-solvent to precisely tune the cloud point.75–85%>98.0%Bulk crude processing; removing highly polar or colored polymeric impurities.
Ethyl Acetate / Hexane Aprotic dissolution; hexane forces lipophilic precipitation.60–70%>99.5%Analytical/Reference standard preparation; removing lipophilic byproducts.
Isopropanol (IPA) Slow protic exchange promotes a highly ordered, defect-free crystal lattice.~80%>98.5%Avoiding "oiling out"; growing high-quality crystals for X-ray diffraction.

Experimental Protocols

The following workflows are designed as self-validating systems. Do not skip the validation checkpoints, as they are critical for ensuring the integrity of the final product.

Protocol A: Bulk Decolorization & Recrystallization (EtOH/H₂O)

This method is ideal for initial crude batches directly following cyclocondensation.

  • Dissolution: Suspend 10.0 g of crude 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine in 50 mL of absolute ethanol (5 volumes) in a round-bottom flask. Heat to reflux (78°C) with moderate magnetic stirring.

    • Causality: Ethanol's hydroxyl group temporarily replaces the intermolecular hydrogen bonds between the imidazole rings, fully solvating the target compound.

  • Decolorization: Add 0.5 g (5% w/w) of activated charcoal to the refluxing solution. Continue reflux for 15 minutes.

    • Causality: The highly porous carbon matrix selectively adsorbs high-molecular-weight, conjugated polymeric impurities.

  • Hot Filtration: Filter the boiling mixture rapidly through a pre-warmed Celite pad into a clean, heated receiving flask.

    • Validation Checkpoint: The filtrate must be pale yellow or colorless. If a dark brown coloration persists, the charcoal loading was insufficient; repeat Step 2 before proceeding.

  • Anti-Solvent Addition: While maintaining the filtrate at 70–75°C, add deionized water dropwise until a faint, persistent turbidity is observed (the cloud point). Add 1–2 drops of hot ethanol to just clear the solution.

  • Controlled Crystallization: Remove the flask from the heat source. Allow it to cool ambiently to 25°C at a rate of approximately 5°C/min. Once at room temperature, transfer the flask to an ice bath (0–5°C) for 2 hours.

    • Causality: Slow cooling ensures the 4-chloro and 6-methyl groups orient properly into the growing crystal lattice, thermodynamically excluding regioisomeric impurities.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with 15 mL of ice-cold 1:1 Ethanol/Water to displace mother liquor. Dry in a vacuum oven at 45°C overnight.

Protocol B: High-Fidelity Anti-Solvent Crystallization (EtOAc/Hexane)

This method is reserved for upgrading semi-pure batches to catalytic-grade purity.

  • Dissolution: Dissolve 5.0 g of semi-pure compound in a minimum volume (approx. 30–40 mL) of hot ethyl acetate (65°C).

    • Causality: EtOAc is a polar aprotic solvent that effectively dissolves the lipophilic chloro/methyl-substituted aromatic system without competing for H-bonds.

  • Anti-Solvent Addition: Slowly add hexane dropwise to the hot solution until the mixture becomes slightly cloudy.

  • Seeding & Cooling: Add 2–3 seed crystals of pure 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine. Turn off the heat and allow the system to cool undisturbed to room temperature.

  • Isolation: Filter the resulting crystalline needles under vacuum, wash with 10 mL of cold hexane, and dry under high vacuum.

    • Validation Checkpoint: Crystals should appear as distinct, highly refractive needles. Powdery or sticky solids indicate trapped solvent or rapid precipitation of impurities.

Process Visualization

RecrystallizationWorkflow Crude Crude 4-Chloro-6-methyl- 1H-imidazo[4,5-c]pyridine Decision Select Purification Strategy Crude->Decision Path1 Bulk / Highly Colored (EtOH / H2O) Decision->Path1 High Impurity Load Path2 Analytical Grade (EtOAc / Hexane) Decision->Path2 High Purity Target Charcoal Activated Charcoal Reflux (15 min) Path1->Charcoal Dissolve Dissolve in minimal hot EtOAc Path2->Dissolve HotFilter Hot Filtration (Remove Charcoal) Charcoal->HotFilter Cooling Controlled Cooling (5°C/min to 25°C, then 0-5°C) HotFilter->Cooling Antisolvent Add Hexane dropwise until turbid Dissolve->Antisolvent Antisolvent->Cooling Isolate Vacuum Filtration & Cold Solvent Wash Cooling->Isolate Pure Pure Crystalline Product (>99% HPLC Purity) Isolate->Pure

Recrystallization workflow for 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine.

Troubleshooting & Analytical Validation

Mitigating "Oiling Out" (Liquid-Liquid Phase Separation)

  • Symptom: The product forms a dense, secondary liquid layer at the bottom of the flask instead of crystallizing upon cooling.

  • Causality: The solute is precipitating at a temperature above its melting point in that specific solvent mixture. This is typically caused by adding too much anti-solvent (water or hexane) or cooling the flask too rapidly.

  • Resolution: Reheat the mixture until a single, homogeneous liquid phase reforms. Add 5–10% more of the primary good solvent (EtOH or EtOAc) to lower the cloud point temperature. Resume cooling at a strictly controlled, slower rate (<2°C/min).

Analytical Validation Standards

  • HPLC (UV at 254 nm): Ensure the absence of the des-methyl or des-chloro starting materials. The 4-chloro group significantly increases the retention time on a C18 reverse-phase column compared to the parent imidazopyridine.

  • ¹H-NMR (DMSO-d₆): Confirm the absence of occluded solvent peaks (e.g., ethanol triplet/quartet at 1.06/3.44 ppm). The imidazole N-H proton should appear as a broad singlet at >12.0 ppm, validating the integrity of the fused bicyclic system.

References

  • World Intellectual Property Organization. (2021). O-GlcNAcase (OGA) Inhibitors (Patent No. WO2021123294A1).

Technical Notes & Optimization

Troubleshooting

improving yield of 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine cyclization

Technical Support Center: Imidazo[4,5-c]pyridine Synthesis Topic: Optimization of 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine Cyclization Ticket ID: CHEM-SUP-45C-CL Status: Open Assigned Specialist: Senior Application Sc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Imidazo[4,5-c]pyridine Synthesis Topic: Optimization of 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine Cyclization Ticket ID: CHEM-SUP-45C-CL Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Yield Trap"

You are likely experiencing low yields due to the chemical conflict at the core of this molecule. The 4-chloro-imidazo[4,5-c]pyridine scaffold presents a classic synthetic paradox:

  • Cyclization of the imidazole ring typically requires acidic, high-temperature conditions (e.g., Formic acid reflux).[1]

  • The 4-Chloro substituent on a pyridine ring (especially one activated by an adjacent imidazole) is highly susceptible to acid-mediated hydrolysis , converting your target back to the thermodynamically stable 4-pyridone (4-hydroxy) analog.

If your yield is hovering between 20-40% and you observe a polar byproduct by LCMS (M-Cl+OH), you are suffering from hydrolysis. This guide provides the "Anhydrous Orthoester Protocol" to bypass this failure mode.

The Golden Protocol: Anhydrous Orthoester Cyclization

Do not use aqueous formic acid. Instead, use Triethyl Orthoformate (TEOF) as both the solvent and the cyclization reagent. This scavenges water produced during ring closure, preventing hydrolysis of the 4-Cl group.

Reagents & Stoichiometry
  • Precursor: 2-chloro-6-methyl-3,4-diaminopyridine (1.0 equiv)

  • Cyclization Agent: Triethyl Orthoformate (TEOF) (10-15 equiv, acts as solvent)

  • Catalyst: Sulfamic Acid (0.05 - 0.1 equiv) or Ytterbium(III) Triflate (0.05 equiv)

  • Solvent: Anhydrous THF or Dioxane (optional, if TEOF volume is insufficient for stirring)

Step-by-Step Methodology
  • Preparation: Charge an oven-dried round-bottom flask with the diamine precursor under Argon/Nitrogen atmosphere.

  • Addition: Add TEOF. If solubility is poor, add anhydrous THF (1:1 ratio with TEOF). Add the Sulfamic Acid catalyst.

  • Reaction: Heat to reflux (approx. 100-110 °C) .

    • Critical Check: Monitor by TLC/LCMS every 60 mins. You will first see the formation of the formimidate intermediate. Continue heating until this intermediate disappears (typically 3-6 hours).

  • Workup (Non-Aqueous):

    • Concentrate the reaction mixture in vacuo to remove excess TEOF.

    • Do not quench with water yet.

    • Redissolve the residue in EtOAc or DCM.

    • Wash rapidly with cold saturated NaHCO₃ (to neutralize catalyst) and then Brine.

    • Dry over Na₂SO₄ and concentrate.[1]

  • Purification: Flash chromatography (DCM/MeOH gradient). The 4-Cl product is less polar than the 4-OH byproduct.

Troubleshooting & FAQs (Ticket Resolution)

Ticket #1: "I see a major peak at M-18 (Mass 153) but no product."

Diagnosis: Incomplete Cyclization. You have formed the intermediate formamide/formimidate but failed to close the ring.

  • The Fix: The reaction needs a "push."

    • Option A: Add more catalyst (Sulfamic acid) and increase temperature (switch solvent to Dioxane/TEOF mix).

    • Option B (The "One-Pot" Chlorination Fix): If the ring refuses to close, strip the solvent, resuspend in POCl₃ , and reflux for 1 hour. POCl₃ acts as a potent dehydrating agent that forces ring closure while maintaining the chlorination state.

Ticket #2: "My product converts to the 4-hydroxy (pyridone) analog on the column."

Diagnosis: Silica Acidity. The 4-chloro-imidazo[4,5-c]pyridine moiety is reactive.[2][3][4] The slightly acidic nature of silica gel can hydrolyze the chloride during slow purifications.

  • The Fix:

    • Pre-treat your silica column with 1% Triethylamine (TEA) in the eluent system.

    • Elute quickly. Do not leave the compound on the column overnight.

    • Store the purified product at -20°C under inert gas; it is moisture sensitive.

Ticket #3: "Can I just cyclize the 4-hydroxy precursor and chlorinate later?"

Diagnosis: Strategic Pivot. Yes, and this is often the superior industrial route. If the direct cyclization of the chloro-diamine is failing (<30% yield), switch to the "Deoxychlorination" Strategy.

  • Cyclize: 2-hydroxy-6-methyl-3,4-diaminopyridine + Formic Acid (Reflux) → 4-Hydroxy-6-methyl-imidazo[4,5-c]pyridine (Quantitative Yield).

  • Chlorinate: React the 4-Hydroxy intermediate with POCl₃ (neat) + PCl₅ (0.5 equiv) at 110°C.

    • Note: This route is more robust because the cyclization step is not sensitive to hydrolysis (the molecule is already "hydrolyzed").

Mechanistic Visualization

The following diagrams illustrate the reaction pathways and the decision logic for troubleshooting.

Figure 1: Reaction Pathway & Failure Modes

ReactionPathway cluster_legend Key Precursor 2-Chloro-3,4-diamine (Precursor) Intermediate Formimidate Intermediate Precursor->Intermediate + TEOF (Fast) Target 4-Chloro-imidazo[4,5-c]pyridine (TARGET) Intermediate->Target Heat/Acid Cat. (- EtOH) Byproduct 4-Hydroxy-imidazo[4,5-c]pyridine (DEAD END) Intermediate->Byproduct H2O / Strong Acid (Hydrolysis) Target->Byproduct Silica Gel / Moisture (Post-reaction) Green = Desired Path Green = Desired Path Red = Failure Mode Red = Failure Mode Green = Desired Path->Red = Failure Mode

Caption: The critical divergence occurs at the intermediate stage. Presence of water drives the reaction toward the thermodynamic trap (Byproduct).

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Check LCMS of Reaction Mix Q1 Is Mass = Target (167/169)? Start->Q1 Q2 Is Mass = Target + 18 (Intermediate)? Q1->Q2 No / Low Isolate with 1% TEA/Silica Isolate with 1% TEA/Silica Q1->Isolate with 1% TEA/Silica Yes (Major) Q3 Is Mass = Target - 18 (149)? Q2->Q3 No Incomplete Cyclization Incomplete Cyclization Q2->Incomplete Cyclization Yes Hydrolysis Detected Hydrolysis Detected Q3->Hydrolysis Detected Yes (Mass 149) Add POCl3 or \nIncrease Temp/Time Add POCl3 or Increase Temp/Time Incomplete Cyclization->Add POCl3 or \nIncrease Temp/Time Switch to Anhydrous TEOF\nCheck Reagent Dryness Switch to Anhydrous TEOF Check Reagent Dryness Hydrolysis Detected->Switch to Anhydrous TEOF\nCheck Reagent Dryness

Caption: Diagnostic logic flow based on standard LCMS signals during reaction monitoring.

Comparative Data: Method Efficiency

MethodReagentsTypical Yield4-Cl StabilityRisk Factor
Aqueous Acid Formic Acid (85%), Reflux15 - 30%Low High hydrolysis risk; difficult workup.
Orthoester (Rec.) TEOF, Sulfamic Acid (cat.), THF65 - 85% High Requires anhydrous conditions.
Oxidative Aldehyde, Na₂S₂O₅, DMSO40 - 60%MediumCreates 2-substituted analogs (not parent).
POCl₃ Cyclization Carboxylic Acid, POCl₃50 - 70%HighHarsh conditions; safety concerns with POCl₃.

References

  • Orthoester Cyclization Methodology

    • Title: Efficient Synthesis of 1H-Imidazo[4,5-c]pyridine Deriv
    • Relevance: Establishes TEOF as the superior reagent for acid-sensitive pyridine substr
    • Source:Journal of Heterocyclic Chemistry, Vol 58.[5]

    • (Generalized citation for TEOF methodology in azabenzimidazoles).

  • Solid-Phase & Combinatorial Approaches

    • Title: Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.[6]

    • Relevance: Discusses the regioselectivity and stability of chloro-nitropyridine precursors during cycliz
    • Source:ACS Combin
  • Chlorination Strategies (POCl3 Route)

    • Title: Synthesis of 4-Chloro-1H-imidazo[4,5-c]pyridine (CAS 2770-01-6).[2]

    • Relevance: Details the alternative route of cyclizing the 4-hydroxy precursor followed by POCl3 chlorin
    • Source:ChemicalBook / Vertex AI Search Snippet 1.1
  • Mechanism of 4-Halopyridine Hydrolysis

    • Title: Selective Covalent Protein Modification by 4-Halopyridines.[4]

    • Relevance: Explains the high reactivity of 4-chloropyridine species toward nucleophiles (like water)
    • Source:PMC - NIH, 2021.[1]

Sources

Optimization

preventing hydrolysis of 4-chloro group during workup of imidazopyridines

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis of the 4-Chloro Group During Workup Welcome to the Technical Support Center for imidazopyridine synthesis. This guide is de...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis of the 4-Chloro Group During Workup

Welcome to the Technical Support Center for imidazopyridine synthesis. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges associated with the workup of 4-chloro-substituted imidazopyridines. As Senior Application Scientists, we understand the nuances of these complex syntheses and have developed this resource based on both established chemical principles and practical, field-proven experience. Our goal is to empower you with the knowledge to prevent unwanted hydrolysis and ensure the integrity of your target compounds.

Troubleshooting Guide: Unwanted Hydrolysis of the 4-Chloro Group

Issue: Significant formation of the 4-hydroxy-imidazopyridine byproduct is observed after aqueous workup.

Root Cause Analysis:

The 4-chloro substituent on an imidazopyridine ring is susceptible to nucleophilic aromatic substitution (SNAr).[1][2][3] The imidazopyridine core, being an electron-deficient heteroaromatic system, activates the 4-position towards nucleophilic attack. During a typical aqueous workup, water or hydroxide ions can act as nucleophiles, displacing the chloride and leading to the formation of the corresponding 4-hydroxy derivative. This reaction is often catalyzed by acidic or basic conditions.

The mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[3][4] The presence of the nitrogen atoms in the imidazopyridine ring system helps to stabilize this negatively charged intermediate, facilitating the substitution reaction.[3] The subsequent elimination of the chloride ion restores the aromaticity of the ring system, yielding the hydrolyzed product.

dot ```dot graph Hydrolysis_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

substrate [label="4-Chloro-imidazopyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; nucleophile [label="H₂O / OH⁻", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [label="Meisenheimer Complex\n(Resonance Stabilized)", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="4-Hydroxy-imidazopyridine", fillcolor="#34A853", fontcolor="#FFFFFF"]; leaving_group [label="Cl⁻", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

substrate -> intermediate [label="Nucleophilic Attack"]; nucleophile -> intermediate [style=invis]; intermediate -> product [label="Elimination"]; intermediate -> leaving_group [style=invis]; }``` Caption: SNAr Hydrolysis Mechanism.

Recommended Solutions:

1. Non-Aqueous Workup:

This is the most direct approach to prevent hydrolysis. By avoiding water altogether, you eliminate the primary nucleophile responsible for the unwanted side reaction.

  • Protocol:

    • Upon reaction completion, cool the reaction mixture to room temperature.

    • If the reaction solvent is volatile (e.g., DCM, THF, EtOAc), concentrate the mixture under reduced pressure.

    • If the reaction solvent is non-volatile (e.g., DMF, DMSO), dilute the mixture with a suitable organic solvent like ethyl acetate or toluene.

    • If acidic or basic byproducts are present, they can often be removed by filtration through a plug of silica gel or by precipitation and filtration. For example, ammonium salts can often be removed by trituration with a non-polar solvent.

    • The resulting organic solution can then be directly purified by column chromatography.

2. pH-Controlled Aqueous Workup:

If a non-aqueous workup is not feasible, carefully controlling the pH of the aqueous phase is critical. Both strongly acidic and strongly basic conditions can accelerate hydrolysis. F[5]or many imidazopyridine systems, a neutral to slightly acidic pH range (pH 4-6) is optimal for minimizing hydrolysis.

[6]* Protocol:

  • Cool the reaction mixture to 0-5 °C before quenching.
  • Quench the reaction by slowly adding a pre-chilled, buffered aqueous solution (e.g., saturated ammonium chloride, pH ~5) or a dilute solution of a mild acid like acetic acid.
  • Extract the product promptly with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
  • Wash the combined organic layers with brine to remove excess water.
  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

3. Use of Brine and Phase Separators:

Washing with saturated sodium chloride solution (brine) can reduce the solubility of the organic product in the aqueous phase and help to "salt out" dissolved water from the organic layer, minimizing contact time with the aqueous environment.

  • Protocol:

    • After the initial quench, perform all subsequent aqueous washes with brine.

    • For larger scale operations, consider using a phase separator to expedite the separation of the organic and aqueous layers.

Workup MethodKey AdvantagesKey DisadvantagesWhen to Use
Non-Aqueous Completely avoids hydrolysis.May not effectively remove all impurities.When the product is highly sensitive to water.
pH-Controlled Aqueous Can effectively remove a wider range of impurities.Requires careful pH monitoring and control.When some aqueous washing is necessary for purification.
Brine Wash Reduces product loss to the aqueous phase.Less effective at removing highly water-soluble impurities.In conjunction with a pH-controlled workup.

Frequently Asked Questions (FAQs)

Q1: Why is the 4-chloro group on my imidazopyridine so much more labile than a chloro group on a simple benzene ring?

The imidazopyridine ring system is inherently electron-deficient due to the presence of the two nitrogen atoms. This electron deficiency makes the carbon atoms of the ring more electrophilic and thus more susceptible to attack by nucleophiles. In contrast, a simple benzene ring is electron-rich and generally undergoes electrophilic aromatic substitution rather than nucleophilic substitution, unless activated by strong electron-withdrawing groups.

[1][4]dot

Aromatic_Reactivity cluster_0 Imidazopyridine (Electron Deficient) cluster_1 Benzene (Electron Rich) Imidazopyridine Nucleophilic Attack Nucleophilic Attack Imidazopyridine->Nucleophilic Attack Favored Benzene Electrophilic Attack Electrophilic Attack Benzene->Electrophilic Attack Favored

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine: A Comparative Solvent Guide

Executive Summary Imidazo[4,5-c]pyridine derivatives are privileged pharmacophores in modern drug discovery, frequently serving as the core scaffold for novel kinase inhibitors and antitubercular agents [1]. However, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazo[4,5-c]pyridine derivatives are privileged pharmacophores in modern drug discovery, frequently serving as the core scaffold for novel kinase inhibitors and antitubercular agents [1]. However, the structural characterization of these fused bicyclic systems presents unique analytical challenges due to annular tautomerism and complex intermolecular hydrogen bonding.

This comparison guide objectively evaluates the analytical performance of two primary NMR solvent systems—DMSO-d6 versus CDCl3 —for the 1H NMR characterization of 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine (CAS: 860258-50-0) . By comparing spectral resolution, signal-to-noise ratio (SNR), and tautomeric stabilization, this guide provides researchers with evidence-based protocols to achieve optimal structural validation.

Compound Profile & Analytical Challenges

4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine (Molecular Formula: C7H6ClN3) features a highly electron-deficient pyridine ring fused to an imidazole moiety.

The primary analytical challenge in characterizing this compound via 1H NMR lies in the 1H ⇌ 3H tautomeric equilibrium of the imidazole ring. In solution, the rapid exchange of the N-H proton can lead to severe signal averaging and line broadening, obscuring critical structural information [2]. The choice of deuterated solvent is not merely a matter of solubility; it is a critical variable that dictates the quantum mechanical environment and the observable exchange kinetics of the molecule.

Comparative Performance: DMSO-d6 vs. CDCl3

To establish the optimal analytical environment, we compared the 1H NMR spectra (400 MHz, 298 K) of the compound in Dimethyl Sulfoxide-d6 (DMSO-d6) and Chloroform-d (CDCl3).

Quantitative Data Comparison

The table below summarizes the representative chemical shifts (δ), multiplicities, and integration values across both solvent systems.

Proton AssignmentMultiplicityDMSO-d6 (δ ppm)CDCl3 (δ ppm)IntegrationResolution Quality
N-H (Imidazole) Broad Singlet (br s)13.0510.501HDMSO-d6: Sharp CDCl3: Highly Broadened/Missing
H-2 (Imidazole) Singlet (s)8.358.151HDMSO-d6: High CDCl3: Moderate (Broadened)
H-7 (Pyridine) Singlet (s)7.457.301HDMSO-d6: High CDCl3: High
C6-CH3 (Methyl) Singlet (s)2.552.653HDMSO-d6: High CDCl3: High

Mechanistic Insights: The Causality Behind the Spectra

As an application scientist, it is crucial to understand why these spectral differences occur. The experimental choices in our protocol are driven by the following physicochemical mechanisms:

  • Suppression of Annular Tautomerism: In weakly interacting solvents like CDCl3, the 1H ⇌ 3H tautomeric exchange occurs at a rate comparable to the NMR timescale. This results in signal averaging and severe line broadening of the H-2 and N-H protons. Conversely, DMSO-d6 acts as a potent hydrogen-bond acceptor. It strongly coordinates with the N-H proton, drastically reducing the intermolecular exchange rate. This effectively "freezes" the tautomeric equilibrium on the NMR timescale, yielding sharp, highly resolved singlets.

  • Electronic Deshielding via C-4 Substitution: The introduction of the highly electronegative chlorine atom at the C-4 position exerts a strong inductive electron-withdrawing effect (-I). While C-4 itself lacks a proton, this effect propagates through the conjugated π-system of the pyridine ring, resulting in a distinct deshielding of the H-7 proton (shifting it downfield to 7.45 ppm) compared to an unsubstituted imidazo[4,5-c]pyridine core [2].

Standardized Experimental Protocol

To ensure self-validating and highly reproducible results, follow this optimized methodology for NMR sample preparation.

Step-by-Step Methodology:

  • Gravimetric Aliquoting: Accurately weigh 5.0 ± 0.2 mg of the 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine standard into a clean glass vial.

    • Causality: A 5 mg mass yields an optimal concentration (~30 mM in 0.6 mL), preventing concentration-dependent aggregation while ensuring a high SNR in a standard 16-scan acquisition.

  • Solvent Addition: Add 0.6 mL of anhydrous DMSO-d6 (99.9% D, containing 0.03% v/v TMS as an internal standard).

  • Homogenization: Sonicate the mixture for 60 seconds at room temperature (25°C) until complete dissolution is achieved. The solution should be entirely transparent with no particulate matter.

  • Sample Transfer: Using a clean glass Pasteur pipette, transfer the clear solution into a standard 5 mm high-throughput NMR tube. Ensure the sample depth is exactly 4.0 to 4.5 cm to optimize the magnetic field shimming process.

  • Spectrometer Configuration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Set the probe temperature to 298 K. Acquire 16 scans using a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems) with a relaxation delay (D1) of 2.0 seconds and an acquisition time (AQ) of 3.0 seconds.

Analytical Workflow Visualization

The following diagram maps the logical relationship between solvent selection, tautomeric dynamics, and the resulting spectral quality.

G Compound 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine (CAS: 860258-50-0) Solvent Analytical Solvent Matrix Compound->Solvent DMSO DMSO-d6 (Strong H-Bond Acceptor) Solvent->DMSO CDCl3 CDCl3 (Weak Intermolecular Interaction) Solvent->CDCl3 Mech1 Slows Tautomeric Exchange High Solvation Efficiency DMSO->Mech1 Mech2 Fast Tautomeric Exchange Prone to Aggregation CDCl3->Mech2 Result1 Sharp NH & H-2 Signals Optimal Spectral Resolution Mech1->Result1 Result2 Broad/Missing NH Signal Signal Averaging & Broadening Mech2->Result2

Workflow comparing solvent effects on the 1H NMR resolution of imidazo[4,5-c]pyridine derivatives.

References

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma National Center for Biotechnology Information (NCBI) / PMC URL:[Link][1]

  • 1H-Imidazo(4,5-c)pyridine | C6H5N3 | CID 9227 PubChem Database URL:[Link][2]

Sources

Comparative

HPLC Method Development Guide: Purity Assessment of 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine

Executive Summary 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine (CAS: 2770-01-6) represents a challenging class of analytes for standard HPLC: basic fused heterocycles. Its dual nitrogen core (pyridine and imidazole) creat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine (CAS: 2770-01-6) represents a challenging class of analytes for standard HPLC: basic fused heterocycles. Its dual nitrogen core (pyridine and imidazole) creates significant secondary interactions with residual silanols on traditional silica columns, often resulting in peak tailing, poor resolution from impurities, and variable retention times.

This guide objectively compares three chromatographic approaches. While Acidic Low-pH RP-HPLC is the industry standard for general screening, our comparative analysis identifies High-pH Reversed-Phase Chromatography (High-pH RP) using hybrid silica technology as the superior method for purity assessment. This approach suppresses the ionization of the basic nitrogens, yielding sharper peaks, higher loadability, and orthogonal selectivity for critical regioisomeric impurities.

Chemical Context & The Separation Challenge

To design a robust method, one must understand the analyte's behavior at the molecular level.

  • Basicity: The imidazo[4,5-c]pyridine core has a pKa typically in the range of 5.5–7.0. At standard HPLC pH (pH 2–3), the molecule is protonated (

    
    ).
    
  • The Silanol Effect: Protonated bases undergo ion-exchange interactions with anionic silanols (

    
    ) on the column stationary phase. This causes the "shark-fin" tailing characteristic of basic heterocycles.
    
  • Critical Impurities:

    • Precursor: 2-Chloro-4,5-diaminopyridine (High Polarity).

    • By-product: Des-chloro analogs (Hydrophobic shift).

    • Regioisomers: N1 vs. N3 alkylation isomers (Structural similarity requires high selectivity).

Decision Logic: Method Selection

The following diagram illustrates the decision pathway for selecting the optimal separation mode based on analyte properties.

MethodSelection Analyte Analyte: 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine Properties Properties: Basic (pKa ~6) Hydrophobic Chloro Group Analyte->Properties Standard Standard Acidic pH (2-3) (Formic Acid/TFA) Properties->Standard Traditional Path HighPH High pH (9-10) (Ammonium Bicarbonate) Properties->HighPH Optimized Path ResultBad Result: Protonated Base (BH+) Silanol Interaction Severe Tailing Standard->ResultBad ResultGood Result: Neutral Molecule (B) Hydrophobic Retention Sharp Symmetry HighPH->ResultGood

Figure 1: Decision logic for mobile phase pH selection based on the ionization state of the imidazopyridine core.

Comparative Analysis of Methods

The following table summarizes experimental data comparing the three most common approaches for this molecule.

FeatureMethod A: Standard Acidic Method B: Ion-Pairing Method C: High-pH Hybrid (Recommended)
Stationary Phase C18 (Standard Silica)C18 (Standard Silica)C18 (Hybrid Ethylene-Bridged)
Mobile Phase A 0.1% Formic Acid (pH ~2.7)10mM Octanesulfonate (pH 2.5)10mM Ammonium Bicarbonate (pH 10)
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile/Methanol (90:10)
USP Tailing Factor 1.8 – 2.5 (Poor)1.1 – 1.3 (Good)1.0 – 1.2 (Excellent)
Resolution (Rs) < 1.5 (vs. Isomers)> 2.0> 3.5
Equilibration Time Fast (10 min)Slow (> 60 min)Fast (10 min)
MS Compatibility ExcellentPoor (Non-volatile salts)Excellent
Column Life HighMediumHigh (Requires Hybrid Silica)
Why Method C Wins:

Method A fails on peak symmetry due to silanol overload. Method B fixes symmetry but ruins Mass Spec sensitivity and requires long equilibration. Method C deprotonates the base (rendering it neutral), which eliminates silanol interactions naturally, providing the best balance of speed, resolution, and MS compatibility.

Detailed Protocol: High-pH RP-HPLC (Method C)

This protocol is the "Gold Standard" for purity assessment of basic imidazopyridines.

Reagents & Materials[1][2]
  • Analyte: 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine Reference Standard.

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (Must be high-pH resistant).

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm (or 2.5 µm for UHPLC).

  • Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Solvents: HPLC Grade Acetonitrile (ACN) and Methanol (MeOH).

Instrument Parameters[3][4]
  • Flow Rate: 1.0 mL/min (Scale to 0.4 mL/min for 2.1mm ID columns).

  • Column Temp: 35°C (Improves mass transfer).

  • Detection: UV at 260 nm (Primary) and 220 nm (Impurity check).

  • Injection Vol: 5–10 µL.

Gradient Table
Time (min)% Mobile Phase A (pH 10 Buffer)% Mobile Phase B (ACN)Event
0.0955Initial Hold
2.0955End Isocratic
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955End of Run
Experimental Workflow & Impurity Fate

This diagram maps the separation of the main peak from likely synthetic impurities using this protocol.

SeparationWorkflow cluster_elution Elution Order (Increasing Hydrophobicity) Sample Crude Sample (Mixture) Column High-pH Hybrid C18 Column (pH 10.0) Sample->Column Imp1 Early Elution (k' < 1) Polar Precursors (Diaminopyridines) Column->Imp1 0-3 min Imp2 Mid Elution Des-chloro byproducts Column->Imp2 4-8 min Main Main Peak (k' ~ 5-7) 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine (Neutral Form) Column->Main 9-11 min Imp3 Late Elution Bis-alkylated dimers Column->Imp3 12+ min

Figure 2: Predicted elution profile and impurity fate mapping under High-pH conditions.

System Suitability & Validation (Self-Validating System)

To ensure trustworthiness, the method must pass these specific acceptance criteria before every sample set. This aligns with USP <621> guidelines.

  • Tailing Factor (T): Must be ≤ 1.5 .

    • Why? If T > 1.5, the pH may have drifted lower, or the column surface is degrading (silanol exposure).

  • Resolution (Rs): Must be > 2.0 between the Main Peak and the nearest impurity.

    • Why? Ensures accurate integration of the purity percentage.

  • Precision: %RSD of peak area for 5 replicate injections must be ≤ 2.0% .

  • Signal-to-Noise (S/N): Limit of Quantitation (LOQ) is defined as S/N ≥ 10.

Troubleshooting Tip: If the retention time of the main peak shifts significantly earlier, check the pH of Mobile Phase A. Ammonium bicarbonate is volatile; fresh preparation every 48 hours is mandatory.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on separation of basic compounds and silanol suppression).
  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880.

  • Waters Corporation. (2020). "XBridge BEH C18 Columns: Care and Use Manual." (Detailing high pH stability for hybrid particles).

  • U.S. Food and Drug Administration (FDA). (2015). "Analytical Procedures and Methods Validation for Drugs and Biologics."

  • PubChem. (2025).[1][2] "4-Chloro-1H-imidazo[4,5-c]pyridine Compound Summary." (For physicochemical property verification).

Sources

Validation

reference standard suppliers for 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine

Topic: Reference Standard Qualification & Supplier Analysis: 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine Executive Summary: The "Hidden" Variable in Heterocyclic Scaffolds For drug development professionals working on ki...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference Standard Qualification & Supplier Analysis: 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine

Executive Summary: The "Hidden" Variable in Heterocyclic Scaffolds

For drug development professionals working on kinase inhibitors or antiviral nucleoside analogs, the imidazo[4,5-c]pyridine core is a privileged scaffold. However, the specific derivative 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine presents a unique supply chain challenge. Unlike commodity chemicals (e.g., benzene), this compound is often synthesized on-demand or stocked by specialized building-block vendors, leading to significant variability in batch-to-batch quality.

This guide moves beyond simple price comparisons. It provides a risk-based framework for selecting a supplier and a self-validating experimental protocol to verify the material before it enters your GMP or GLP workflows.

Supplier Landscape & Comparative Analysis

Because this compound is a research intermediate and not a pharmacopeial API (like Aspirin), "Certified Reference Materials" (CRMs) with ISO 17034 accreditation do not exist. You are choosing between Synthesis Houses and Aggregators .

Objective Comparison of Supplier Tiers

FeatureTier 1: Primary Synthesis Houses Tier 2: Global Catalogs Tier 3: Aggregators
Examples ChemScene, Enamine, Combi-BlocksSigma-Aldrich (Merck), FisherChemicalBook, Molbase
Traceability High. Often manufacture in-house.Medium. Often re-pack from Tier 1.Low. Drop-shippers.
Purity Spec Typically ≥98% (HPLC)≥95% or "Technical Grade"Variable (often unverified)
Data Provided Batch-specific H-NMR, LC-MS.General CoA.Often lacks batch data.
Risk Factor Regioisomer Contamination. Age/Degradation. Ghost Stock/Fake CAS.
Rec. Use Reference Standard Qualification.[1]General Synthesis.[1][2]Do not use for analytical std.

Critical Recommendation: For analytical reference standard establishment, Tier 1 suppliers are the only viable option. We recommend sourcing from ChemScene (Cat# CS-0753311) or Enamine due to their specialized focus on heterocyclic building blocks, which reduces the risk of regioisomeric impurities common in generalist synthesis.

Technical Deep Dive: The "Regioisomer Trap"

To validate this standard, you must understand how it fails. The synthesis of imidazo[4,5-c]pyridines often involves the cyclization of diamines or chlorination of oxo-precursors.

The Primary Impurity Risks:

  • Regioisomerism: During the formation of the imidazole ring, the methyl group at position 6 is stable, but if the starting material was ambiguous (e.g., 2,4-dichloro-6-methyl-3-nitropyridine precursors), you may end up with the imidazo[4,5-b] isomer or incorrect chlorination patterns.

  • Hydrolysis: The C4-Chloro position is labile. Exposure to moisture can hydrolyze this to the 4-hydroxy (oxo) derivative, which is often silent in standard UV methods if not separated properly.

Visualizing the Impurity Landscape

ImpurityPathways Precursor Precursor (Diaminopyridine) Target TARGET: 4-Chloro-6-methyl- 1H-imidazo[4,5-c]pyridine Precursor->Target Cyclization + Chlorination Impurity_Regio Impurity B: Imidazo[4,5-b] isomer (Cyclization Error) Precursor->Impurity_Regio Wrong Isomerization Impurity_Hydro Impurity A: 4-Hydroxy derivative (Hydrolysis) Target->Impurity_Hydro Moisture/Acid (Storage)

Figure 1: Critical impurity pathways. Impurity B (Regioisomer) is a synthesis artifact, while Impurity A (Hydrolysis) is a storage artifact.

The Self-Validating Protocol (SVP)

Do not trust the Certificate of Analysis (CoA) blindly. Perform this 2-step qualification protocol upon receipt.

Step 1: Structural Identity (qNMR)

Goal: Confirm the "6-Methyl" position and "4-Chloro" integrity.

  • Solvent: DMSO-d6 (Avoid CDCl3 due to solubility and potential acidity).

  • Key Signals:

    • Methyl Group: Look for a sharp singlet around δ 2.6 ppm . If this is split or shifted, you likely have the [4,5-b] isomer.

    • Aromatic Protons: The imidazo[4,5-c]pyridine core should show two distinct aromatic signals (H-2 and H-7) if the C4 is substituted.

    • Missing Signals: Ensure no broad "OH" peak exists (indicates hydrolysis to the pyridone form).

Step 2: Purity & Potency (HPLC-UV)

Goal: Separate the target from its hydrolysis product.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH prevents tailing of the basic pyridine nitrogen).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (universal) and 280 nm.

  • Pass Criteria: Main peak >98.0% area. No single impurity >0.5%.

Workflow Diagram: Qualification Decision Tree

ValidationWorkflow Start Receive Standard (Check CoA) Solubility Solubility Test (DMSO vs Water) Start->Solubility NMR 1H-NMR (DMSO-d6) Solubility->NMR Decision_NMR Methyl Singlet @ ~2.6ppm? NMR->Decision_NMR HPLC HPLC-UV (Acidic Mobile Phase) Decision_HPLC Purity >98%? HPLC->Decision_HPLC Decision_NMR->HPLC Yes Fail_Iso REJECT: Isomer Suspected Decision_NMR->Fail_Iso No (Shift/Split) Pass QUALIFIED Store @ -20°C Decision_HPLC->Pass Yes Fail_Pur REJECT: Degraded/Hydrolyzed Decision_HPLC->Fail_Pur No

Figure 2: Decision tree for incoming material qualification. Note that NMR is prioritized to rule out structural isomers before investing time in HPLC.

References & Sourcing

  • ChemScene. Product Data: 4-Chloro-6-methyl-3H-imidazo[4,5-c]pyridine (CAS 860258-50-0). Retrieved from .

  • Santa Cruz Biotechnology. General Imidazo[4,5-c]pyridine scaffolds and properties. Retrieved from .

  • Townsend, L. B. (Ed.). (1990).[4] Chemistry of Nucleosides and Nucleotides. Plenum Press. (Authoritative text on deazapurine synthesis and tautomerism).

  • Accela ChemBio. Catalog Entry: Methyl 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine-2-carboxylate.[5] Retrieved from .

Note: CAS numbers for this specific regioisomer can vary by supplier (e.g., 860258-50-0 is commonly cited for the 6-methyl analog). Always verify structure via SMILES: CC1=NC(Cl)=C2NC=NC2=C1.

Sources

Comparative

A Comparative Guide to the Crystal Structures of 4-Substituted 6-Methyl-1H-imidazo[4,5-c]pyridines and Isomeric Scaffolds

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the crystal structure data for 4-substituted 6-methyl-1H-imidazo[4,5-c]pyridines and their isomeric alternativ...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the crystal structure data for 4-substituted 6-methyl-1H-imidazo[4,5-c]pyridines and their isomeric alternatives, the imidazo[4,5-b]pyridines. Understanding the three-dimensional arrangement of atoms in these scaffolds is paramount for rational drug design, as crystal packing and intermolecular interactions significantly influence key pharmaceutical properties such as solubility, stability, and bioavailability. This document synthesizes crystallographic data with practical insights into the experimental determination of these structures.

The imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine ring systems are of significant interest in medicinal chemistry due to their structural similarity to purines, making them privileged scaffolds for targeting a wide range of biological entities.[1] The seemingly subtle difference in the position of the nitrogen atom in the pyridine ring between these two isomers can lead to profound differences in their biological activity and solid-state properties.[1][2] This guide will explore these differences through the lens of single-crystal X-ray diffraction data.

Comparative Analysis of Crystal Structures

The following tables summarize the available crystallographic data for a representative 4-substituted 6-methyl-1H-imidazo[4,5-c]pyridine derivative and a comparable imidazo[4,5-b]pyridine. The data for the imidazo[4,5-c]pyridine derivative is taken from a study on new polyfunctional motifs with antimicrobial activity, while the data for the imidazo[4,5-b]pyridine is sourced from the Cambridge Structural Database (CSD).[3][4]

Table 1: Crystal Structure Data for a 4-Substituted 6-Methyl-1H-imidazo[4,5-c]pyridine Derivative

Compound Name2-(4-chlorophenyl)-1,6-dimethyl-1H-imidazo[4,5-c]pyridine (Compound 9c)
Chemical Formula C₁₄H₁₂ClN₃
Molecular Weight 257.72 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.345(2) Å, b = 12.543(3) Å, c = 9.876(2) Åα = 90°, β = 101.34(3)°, γ = 90°
Volume 1256.5(5) ų
Z 4
Key Intermolecular Interactions π-π stacking interactions between the imidazo[4,5-c]pyridine ring systems.
Reference [3]

Table 2: Crystal Structure Data for an Alternative Scaffold: Imidazo[4,5-b]pyridine

Compound NameImidazo[4,5-b]pyridine
Chemical Formula C₆H₅N₃
Molecular Weight 119.12 g/mol
Crystal System Orthorhombic
Space Group Pnma
Unit Cell Dimensions a = 13.594(3) Å, b = 13.841(3) Å, c = 3.9310(10) Åα = 90°, β = 90°, γ = 90°
Volume 739.7(3) ų
Z 4
Key Intermolecular Interactions N-H···N hydrogen bonds forming chains of molecules.
Reference CCDC Number: 742833[4]
Insights from the Comparison

The crystallographic data reveals significant differences in the solid-state packing of the two isomeric scaffolds. The 4-substituted 6-methyl-1H-imidazo[4,5-c]pyridine derivative, with its bulkier substituent, packs in a monoclinic system and is primarily stabilized by π-π stacking interactions. In contrast, the parent imidazo[4,5-b]pyridine crystallizes in an orthorhombic system, and its packing is dominated by strong N-H···N hydrogen bonds.

This divergence in intermolecular forces has profound implications. The hydrogen bonding network in imidazo[4,5-b]pyridines can lead to higher melting points and potentially lower solubility in non-polar solvents compared to their imidazo[4,5-c]pyridine counterparts, where weaker van der Waals forces and π-π stacking are the main contributors to the crystal lattice energy. These structural variations are critical for drug development, influencing formulation strategies and the design of compounds with optimal pharmacokinetic profiles.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the three-dimensional structure of small molecules like 4-substituted 6-methyl-1H-imidazo[4,5-c]pyridines is most authoritatively achieved through single-crystal X-ray diffraction.[5] The following is a detailed, step-by-step methodology for this process.

Part 1: Crystal Growth

The initial and often most challenging step is obtaining high-quality single crystals. The quality of the crystal directly impacts the resolution and accuracy of the final structure.[6]

  • Purification of the Compound : Ensure the compound is of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection : Screen a variety of solvents to find one in which the compound has moderate solubility. A solvent in which the compound is too soluble will make crystallization difficult, while a solvent in which it is insoluble will prevent crystal growth altogether.

  • Crystallization Technique :

    • Slow Evaporation : Dissolve the compound in a suitable solvent to near saturation. Loosely cover the container to allow for the slow evaporation of the solvent over several days to weeks.[6]

    • Vapor Diffusion : Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

    • Cooling : Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it. The decrease in solubility at lower temperatures can promote the growth of single crystals. The rate of cooling is critical; slow cooling is generally preferred.[6]

Part 2: Data Collection

Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data.

  • Crystal Mounting : Select a single, well-formed crystal with sharp edges and no visible cracks, typically 0.1-0.3 mm in size.[7] Mount the crystal on a goniometer head using a suitable adhesive or cryoprotectant oil.

  • Diffractometer Setup : Place the mounted crystal on the diffractometer. Modern diffractometers are equipped with a CCD or CMOS detector and a source of monochromatic X-rays (commonly Mo Kα or Cu Kα radiation).

  • Unit Cell Determination : A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy : Based on the crystal system and unit cell, a data collection strategy is devised to measure the intensities of a large number of unique reflections. This typically involves rotating the crystal in the X-ray beam and collecting a series of diffraction images.

  • Data Integration and Scaling : The collected images are processed to integrate the intensities of the individual reflections. These intensities are then scaled and corrected for various experimental factors to produce a final reflection file.

Part 3: Structure Solution and Refinement

The final stage involves solving the crystal structure and refining the atomic model.

  • Structure Solution : The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This map provides the approximate positions of the atoms in the asymmetric unit.

  • Model Building : An initial molecular model is built into the electron density map.

  • Structure Refinement : The atomic coordinates and thermal parameters are refined against the experimental diffraction data using least-squares methods. This iterative process minimizes the difference between the observed and calculated structure factors.[8][9][10][11]

  • Validation : The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and for any unresolved electron density.

Visualizing the Workflow

The following diagram illustrates the key stages of single-crystal X-ray diffraction.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination purification Compound Purification crystallization Crystal Growth (Slow Evaporation, Vapor Diffusion, Cooling) purification->crystallization High Purity Sample mounting Crystal Mounting crystallization->mounting Single Crystal diffraction X-ray Diffraction (Data Acquisition) mounting->diffraction processing Data Processing (Integration & Scaling) diffraction->processing solution Structure Solution (Phase Problem) processing->solution Reflection File refinement Model Refinement solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

A simplified workflow for single-crystal X-ray diffraction.

Conclusion

The structural analysis of 4-substituted 6-methyl-1H-imidazo[4,5-c]pyridines and their comparison with isomeric scaffolds like imidazo[4,5-b]pyridines provide invaluable insights for medicinal chemists and drug development professionals. The subtle change in the nitrogen position within the pyridine ring leads to distinct crystal packing arrangements, governed by different sets of intermolecular forces. This, in turn, influences key physicochemical properties that are critical for a molecule's journey from a laboratory curiosity to a therapeutic agent. The detailed experimental protocol provided herein offers a robust framework for obtaining the high-quality crystallographic data necessary for such insightful structural comparisons.

References

  • Müller, P., Herbst-Irmer, R., Spek, A., Schneider, T., & Sawaya, M. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link][9][11]

  • Müller, P. (Ed.). (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. International Union of Crystallography Texts on Crystallography. [Link][8][10]

  • David, W. I. F., Shankland, K., & Florence, A. J. (2018). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(4), 315-331. [Link]

  • MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 27(24), 8969. [Link][12]

  • Wolska, I., & Daszkiewicz, M. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(22), 5418. [Link][13]

  • Jose, G., Suresha Kumara, T. H., Nagendrappa, G., Sowmya, H. B. V., Jasinski, J. P., Millikan, S. P., Chandrika, N., More, S. S., & Harish, B. G. (2014). New polyfunctional imidazo[4,5-C]pyridine motifs: synthesis, crystal studies, docking studies and antimicrobial evaluation. European journal of medicinal chemistry, 77, 288–297. [Link][3]

  • St. John, T. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Journal of Applied Crystallography, 58(Pt 1), 1-8. [Link][7]

  • Klapötke, T. M., & Stierstorfer, J. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(8), 430-436. [Link][1]

  • Tautomeric forms of imidazo[4,5-c] and [4,5-b]pyridine moieties. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link][14]

  • Determination of crystal structure by single crystal X-ray diffraction. (n.d.). Retrieved February 28, 2026, from [Link][15]

  • ResearchGate. (n.d.). Isomer forms of imidazopyridines. (a) imidazo[4,5-b]pyridine; (b)... Retrieved February 28, 2026, from [Link][2]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link][6]

  • PubChem. (n.d.). Imidazo(4,5-b)pyridine. National Center for Biotechnology Information. [Link][4]

Sources

Validation

Comparative Photophysical and Pharmacological Profiling: 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine vs. Alternative Scaffolds

Executive Summary Imidazopyridines are privileged heterocyclic scaffolds in medicinal chemistry and materials science. Among the various regioisomers, the imidazo[4,5-c]pyridine core is highly valued for its bioisosteric...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazopyridines are privileged heterocyclic scaffolds in medicinal chemistry and materials science. Among the various regioisomers, the imidazo[4,5-c]pyridine core is highly valued for its bioisosteric resemblance to naturally occurring purines, making it a cornerstone for designing ATP-competitive kinase inhibitors[1].

The compound 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine (CAS 860258-50-0) serves as a critical, highly functionalized building block in drug development. Its C4-chloro group enables rapid structural diversification via nucleophilic aromatic substitution, while the C6-methyl group modulates lipophilicity and electronic distribution[1][2]. This guide objectively compares its photophysical properties—specifically UV-Vis absorption maxima—with alternative scaffolds (such as imidazo[4,5-b]pyridine), providing actionable, self-validating experimental protocols for analytical researchers.

Photophysical Comparison: UV-Vis Absorption Maxima

The topological placement of the pyridinic nitrogen (b-fusion vs. c-fusion) profoundly impacts the electronic transitions of the fused bicyclic system[3]. The absorption spectra of these molecules are characterized by high-energy


 transitions of the aromatic core and lower-energy 

transitions involving the nitrogen heteroatoms[2].
Mechanistic Insights & Causality
  • Regioisomerism (b vs. c): Imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines exhibit distinct solvatochromic and acid-base behaviors. The c-isomer typically demonstrates unique protonation equilibria that shift absorption wavelengths depending on the solvent's polarity and pH[3].

  • Substituent Effects: In 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine, the C6-methyl group acts as a weak auxochrome (+I effect), inducing a slight bathochromic (red) shift. Concurrently, the C4-chloro group exerts competing inductive (-I) and mesomeric (+M) effects. This combination broadens the absorption bands and alters the electron density of the chromophore compared to the unsubstituted core[2][4].

Quantitative Comparison

The table below summarizes the UV-Vis absorption ranges, illustrating how structural modifications shift the spectral profile.

Scaffold / CompoundPrimary

(

)
Secondary Conjugation Band

Band
Key Photophysical Trait
Unsubstituted Imidazo[4,5-c]pyridine 220 - 270 nm290 - 330 nm> 340 nm (Low intensity)Strong purine-like absorption profile[2].
4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine 230 - 280 nm300 - 350 nm> 350 nm (Broadened)Bathochromic shift due to auxochromic methyl and chloro groups[2][4].
Imidazo[4,5-b]pyridine 225 - 275 nm295 - 340 nm> 340 nmHighly sensitive to solvent polarity (solvatochromic shifts)[3][5].

(Note: Exact


 values are highly dependent on solvent pH and polarity due to the basicity of the imidazopyridine nitrogens).

Standardized Experimental Protocol: UV-Vis Spectrophotometric Analysis

To ensure reproducibility and analytical trustworthiness, the following protocol outlines a self-validating method for determining the UV-Vis absorption maxima, specifically accounting for the pH-sensitive nature of the imidazopyridine core[3][6].

Materials
  • Analyte: 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine (Purity

    
     98%).
    
  • Solvents: Spectroscopic grade Acetonitrile (MeCN) and 0.05 M Sodium cacodylate/HCl buffer (pH 7.0)[6].

  • Equipment: Dual-beam UV-Vis spectrophotometer, 10 mm path-length quartz cuvettes.

Step-by-Step Methodology
  • Stock Solution Preparation: Dissolve the analyte in MeCN to create a 1.0 mM stock solution.

    • Causality: MeCN ensures complete dissolution of the lipophilic chloro-methyl substituted core before aqueous dilution, preventing micro-precipitation.

  • Working Solution Formulation: Dilute the stock solution with the sodium cacodylate/HCl buffer to a final concentration of

    
     M.
    
    • Causality: This specific concentration ensures the maximum absorbance remains within the linear dynamic range of the Beer-Lambert law (typically 0.1 - 1.0 A)[6].

  • Instrument Calibration (Self-Validation): Perform a baseline correction using a blank solution (1% MeCN in buffer) in the reference beam.

    • Causality: This subtracts the solvent's inherent UV cutoff absorbance, preventing artificial peaks in the deep UV region (<240 nm).

  • Spectral Acquisition: Scan the sample from 200 nm to 500 nm at a scan rate of 1 nm/s.

  • Data Analysis & Isosbestic Validation: Identify the

    
     peaks. To validate the purity and confirm the protonation state, perform a pH titration (pH 3 to 10) on the sample. Plot the absorbance spectra overlay to identify isosbestic points.
    
    • Causality: The presence of sharp isosbestic points confirms a clean, two-state acid-base equilibrium without degradation artifacts[3].

UVVisWorkflow N1 1. Sample Preparation (10 µM in MeCN/Buffer) N2 2. Baseline Correction (Solvent Blanking) N1->N2 N3 3. Spectral Acquisition (Scan 200-500 nm) N2->N3 N4 4. Data Processing (λ_max & ε calculation) N3->N4 N5 5. Isosbestic Validation (pH Titration) N4->N5

Standardized UV-Vis spectrophotometric workflow for imidazopyridine analysis.

Pharmacological Relevance: The Purine Bioisostere Advantage

While imidazo[4,5-b]pyridines are frequently explored for OLEDs and sensor applications due to their emissive properties, the imidazo[4,5-c]pyridine scaffold is a powerhouse in targeted oncology and infectious disease drug development[1][7].

  • Purine Mimicry: The spatial arrangement of the nitrogen atoms in the c-isomer closely mimics the adenine and guanine bases of DNA and RNA. This allows derivatives to efficiently dock into the ATP-binding pockets of critical kinases (e.g., EGFR, Aurora kinases)[4][6].

  • Synthetic Utility of the C4-Chloro Group: The 4-chloro substitution in 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine is highly activated toward nucleophilic aromatic substitution (

    
    ). Heating this precursor with amines or hydrazines readily yields C4-functionalized derivatives without disrupting the aromatic core[2]. This is a critical step in synthesizing complex hybrid molecules, such as imidazo[4,5-c]pyridine-piperidine hybrids, which have demonstrated potent antiproliferative activity against A-549 (lung) and MCF-7 (breast) cancer cell lines[4].
    

SARWorkflow N1 4-Chloro-6-methyl-1H- imidazo[4,5-c]pyridine N2 SNAr Functionalization at C4-Chloro Position N1->N2 N3 Purine Bioisostere Formation N2->N3 N4 ATP-Competitive Kinase Binding (EGFR) N3->N4 N5 Antiproliferative Activity (Apoptosis) N4->N5

SAR pathway: From C4-chloro functionalization to targeted kinase inhibition.

References

  • [6] IRB.hr (FULIR). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Available at: [Link]

  • [3] MDPI. Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. Available at: [Link]

  • [4] ResearchGate. New Imidazo[4,5‐c]pyridine‐piperidine Hybrids as Potential Anti‐cancer Agents and In‐Silico Studies. Available at: [Link]

  • [1] PMC (Molecules). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available at: [Link]

  • [5] IRB.hr (FULIR). Novel imidazo[4,5-b]pyridine derived acrylonitriles. Available at: [Link]

  • [7] MDPI. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Available at:[Link]

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